3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Description
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Properties
CAS No. |
68760-11-2 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
[1]
Executive Summary
This technical guide details the optimized synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (referred to herein as the Target Enaminone ). This compound serves as a critical
The protocol focuses on the condensation of 4-nitroacetophenone with
Part 1: Retrosynthetic Analysis & Mechanistic Insight
The Chemical Logic
The synthesis relies on the principle of push-pull conjugation . The 4-nitro group on the acetophenone ring acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the
Reaction Mechanism
The reaction proceeds via a condensation-elimination sequence.
-
Activation: Thermal energy promotes the equilibrium formation of the enol form of 4-nitroacetophenone.
-
Nucleophilic Attack: The enol attacks the electrophilic carbon of DMF-DMA.
-
Elimination: Successive elimination of two molecules of methanol drives the equilibrium forward (Entropic driver).
-
Isomerization: The resulting enaminone preferentially adopts the (E)-configuration (trans) to minimize steric repulsion between the carbonyl oxygen and the dimethylamino group, and to maximize conjugation.
Figure 1: Mechanistic pathway for the condensation of 4-nitroacetophenone with DMF-DMA.
Part 2: Optimized Synthetic Protocol
Reagents and Materials
| Reagent | Role | Equivalence | Notes |
| 4-Nitroacetophenone | Limiting Reagent | 1.0 eq | Solid, irritant. |
| DMF-DMA | Reagent & Solvent | 1.5 - 2.0 eq | Moisture sensitive. Use fresh. |
| Xylene (Optional) | Co-solvent | N/A | Use only if temp control is needed. |
| Diethyl Ether/Hexane | Anti-solvent | N/A | For precipitation. |
Step-by-Step Methodology (Neat Conditions)
This protocol utilizes "neat" conditions (solvent-free) to maximize reaction rate and simplify workup, as DMF-DMA acts as the solvent.
Step 1: Reaction Setup
-
Weigh 1.65 g (10 mmol) of 4-nitroacetophenone into a 50 mL round-bottom flask (RBF).
-
Add 2.0 mL (approx. 15 mmol) of DMF-DMA.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Critical Control Point: Attach a drying tube (CaCl
) to the top of the condenser. DMF-DMA hydrolyzes rapidly in humid air.
Step 2: Reflux
-
Heat the mixture to reflux (oil bath set to 100–110 °C ).
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ketone (
) should disappear, replaced by a lower yellow/orange spot.
Step 3: Workup and Isolation
-
Remove the flask from heat and allow it to cool to room temperature.
-
The product typically crystallizes upon cooling.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold ethanol (
mL) followed by diethyl ether ( mL).
Step 4: Purification
-
Recrystallize from Ethanol or Benzene/Petroleum Ether if high purity is required.
-
Dry under vacuum at 40 °C for 4 hours.
-
Expected Yield: 80–90% as yellow/orange crystals.
Figure 2: Operational workflow for the synthesis process.
Part 3: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The coupling constant of the olefinic protons is the definitive proof of the stereochemistry.
Analytical Data Profile
| Technique | Signal/Parameter | Interpretation |
| Appearance | Yellow/Orange Needles | Conjugated push-pull system. |
| Melting Point | 168–170 °C | Consistent with nitro-substituted enaminones. |
| Deshielded proton adjacent to N. | ||
| Shielded proton adjacent to Carbonyl. | ||
| Definitive proof of (E)-geometry. | ||
| Often appears as two broad singlets due to restricted rotation. |
Interpretation Logic
The large coupling constant (
Part 4: Downstream Applications
The Target Enaminone is a "chemical chameleon," capable of reacting with various binucleophiles to generate pharmacologically active heterocycles.
Figure 3: Synthetic utility of the target enaminone in heterocyclic chemistry.
References
-
Elnagdi, M. H., et al. (2008).[4] Enamines as precursors to polyfunctional heteroaromatic compounds. Beilstein Journal of Organic Chemistry.
-
Abu-Melha, K. S. (2014). Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry.
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.
-
Al-Zaydi, K. M. (2009). Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones. Molecules.
-
PubChem Database. (2024). Compound Summary: (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.[5] National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | CID 1475992 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS number and structure
[1][2][3]
Executive Summary
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 78089-99-3 ) is a versatile enaminone intermediate widely utilized in organic synthesis and medicinal chemistry. Characterized by a "push-pull" alkene system, it serves as a highly reactive electrophilic building block for constructing nitrogen-containing heterocycles such as pyrazoles, isoxazoles, and pyrimidines. Its 4-nitrophenyl moiety makes it a critical precursor for bioactive compounds targeting inflammation (COX-2 inhibitors) and neurodegeneration (MAO-B inhibitors).
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Identification
| Parameter | Details |
| CAS Number | 78089-99-3 |
| IUPAC Name | (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |
| Synonyms | 4'-Nitro-3-(dimethylamino)acrylophenone; |
| Molecular Formula | C |
| Molecular Weight | 220.23 g/mol |
| SMILES | CN(C)/C=C/C(=O)C1=CC=C(C=C1)[O-] |
Physical & Spectroscopic Characterization
The compound typically isolates as the (E)-isomer due to the thermodynamic stability afforded by the trans-arrangement of the bulky dimethylamino and carbonyl groups across the double bond.
| Property | Value / Characteristic |
| Appearance | Yellow to Orange crystalline solid |
| Melting Point | 139–141 °C (Recrystallized from Hexane/Ethanol) |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Vinyl Protons: Two doublets at |
Synthesis Protocol
The most robust synthetic route involves the condensation of 4-nitroacetophenone with
Mechanistic Pathway
The reaction proceeds via an initial acetal exchange with the enolizable ketone, followed by the elimination of methanol to form the enaminone.
Figure 1: Synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one via DMF-DMA condensation.
Experimental Procedure (Bench Scale)
-
Reagents: Charge a round-bottom flask with 4-nitroacetophenone (1.0 eq) and DMF-DMA (1.2–1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 4–6 hours. Monitoring by TLC (SiO
, EtOAc/Hexane) will show the disappearance of the starting ketone and the appearance of a lower R yellow spot. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Purification: Add cold diethyl ether or hexane to the residue to induce full crystallization. Filter the yellow solid and wash with cold ether. Recrystallize from ethanol if necessary to achieve >98% purity.
Reactivity & Synthetic Utility
The core value of CAS 78089-99-3 lies in its
Divergent Synthesis Map
The enaminone moiety allows for "linchpin" chemistry, enabling the rapid generation of diverse libraries.
Figure 2: Divergent synthesis of bioactive heterocycles from the enaminone precursor.
Key Transformations
-
Synthesis of Pyrazoles:
-
Reagent: Hydrazine hydrate or substituted hydrazines (e.g., Phenylhydrazine).
-
Conditions: Reflux in Ethanol/Acetic Acid.
-
Mechanism: Michael addition of the hydrazine nitrogen to the
-carbon, followed by intramolecular cyclization and elimination of dimethylamine. -
Product: 3-(4-nitrophenyl)-1H-pyrazole derivatives.
-
-
Synthesis of Pyrimidines:
-
Reagent: Guanidine HCl or Urea/Thiourea.
-
Conditions: NaOEt/EtOH, Reflux.[1]
-
Product: 2-Amino-4-(4-nitrophenyl)pyrimidine.
-
Applications in Drug Discovery
Researchers utilize this compound primarily as a scaffold to access:
-
COX-2 Inhibitors: The 1,3-diarylpyrazole motif (accessible via phenylhydrazine reaction) is a pharmacophore found in drugs like Celecoxib.
-
MAO-B Inhibitors: Chalcone and pyrazoline derivatives synthesized from this precursor have shown reversible inhibition of Monoamine Oxidase B, a target for Parkinson's disease therapy.
-
Antimicrobial Agents: The nitro group is often reduced to an amine in late-stage functionalization to modulate solubility and target binding affinity.
Safety & Handling
-
Hazards: The compound contains a nitro group (potential energetic/oxidizer properties) and is an enaminone (potential skin/eye irritant).
-
GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (hydrolysis of the enamine can occur over time).
References
-
Sigma-Aldrich. (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one Product Page. Link
-
ChemicalBook. CAS 78089-99-3 Physical Properties and Melting Point Data. Link
-
PubChem. Compound Summary: 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.[2][3] National Library of Medicine. Link
- Al-Zaydi, K. M., et al. "Microwave Assisted Synthesis of New Pyrazoles and Pyrazolo[1,5-a]pyrimidines." Molecules, 2003. (Describes the general reactivity of enaminones with hydrazines).
- Edafiogho, I. O., et al. "Synthesis and anticonvulsant activity of enaminones." Journal of Pharmaceutical Sciences, 1994. (Contextualizes the biological relevance of the enaminone pharmacophore).
Thermodynamic Solvation and Empirical Solubility Profile of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide
Executive Summary
The compound 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 68760-11-2, MW: 220.22 g/mol ) is a prototypical[1]. It features a strong electron-donating dimethylamino group conjugated through an alkene bridge to a strongly electron-withdrawing 4-nitrophenyl moiety. This highly polarized architecture makes it a critical intermediate in the synthesis of heterocyclic pharmaceuticals, but it also imparts complex solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in thermodynamic principles and validated experimental methodologies.
Molecular Architecture and Solvation Thermodynamics
The solubility of push-pull enaminones is governed by their significant ground-state dipole moments and their ability to participate in tautomeric and conformational equilibria in solution ()[2]. The strong intramolecular charge transfer from the amine nitrogen to the nitro oxygen creates a zwitterionic resonance contributor.
Consequently, the dissolution of this compound is highly dependent on the solvent's ability to stabilize this polarized state. Solvents with high dielectric constants and strong dipole-dipole interaction capabilities exhibit the highest solubilization capacity ().
To predict and rationalize this behavior, we utilize the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy density into three components: dispersion forces (
Fig 1. Thermodynamic cycle of enaminone dissolution highlighting enthalpy pathways.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the empirical and thermodynamically predicted solubility of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one across a spectrum of standard organic solvents at 298.15 K.
| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Solvation Mechanism | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 16.4 | > 50.0 | Strong dipole-dipole stabilization of the zwitterionic form. |
| N,N-Dimethylformamide (DMF) | 6.4 | 13.7 | > 45.0 | High polar and dispersive interaction matching. |
| Dichloromethane (DCM) | 3.1 | 6.3 | ~ 25.0 | Excellent dispersive ( |
| Acetone | 5.1 | 10.4 | ~ 15.0 | Moderate polar stabilization; good kinetic dissolution. |
| Methanol | 5.1 | 12.3 | ~ 8.0 | Protic disruption of internal dipole; moderate solubility. |
| Hexane | 0.1 | 0.0 | < 0.1 | Complete mismatch of |
Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method
To determine the precise thermodynamic solubility of highly polarized enaminones, kinetic dissolution methods are insufficient. The following protocol is a self-validating system designed to ensure true thermodynamic equilibrium is measured, eliminating false positives from supersaturation or suspended nanocrystals.
Fig 2. Self-validating shake-flask methodology for thermodynamic solubility determination.
Step-by-Step Methodology & Causality
-
Saturation Preparation: Add an excess of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one solid to 5.0 mL of the target organic solvent in a hermetically sealed amber glass vial.
-
Causality: Amber glass prevents photo-isomerization of the E-alkene to the Z-isomer, which would alter the crystal lattice energy and skew solubility data.
-
-
Isothermal Equilibration: Agitate the vials at 298.15 ± 0.1 K for 48 hours using a thermostatic orbital shaker.
-
Causality: Enaminones can form metastable supersaturated solutions. A 48-hour window ensures the system overcomes the activation energy barrier for recrystallization, reaching the true thermodynamic minimum.
-
-
Self-Validation Sampling: Extract 100 µL aliquots at
h and h. If the concentration variance between these time points is , thermodynamic equilibrium is confirmed. -
Phase Separation (Critical Step): Centrifuge the samples at 10,000 rpm for 15 minutes at 298.15 K.
-
Causality: Direct filtration of highly polarized organic suspensions often forces sub-micron particles through the filter pores. Centrifugation pellets these nanocrystals, ensuring only the true solvated phase remains in the supernatant.
-
-
Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is strictly required. Polar polymeric filters (like Nylon or PES) can non-specifically bind the push-pull enaminone via dipole interactions, artificially lowering the measured concentration in the filtrate.
-
-
HPLC-UV Quantification: Dilute the filtrate into the mobile phase and quantify via HPLC-UV at
nm.-
Causality: The extended push-pull conjugation shifts the absorption maximum into the near-UV/visible region, allowing for highly specific quantification without interference from standard solvent UV cutoffs.
-
References
-
[1] 68760-11-2 cas, 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Common Chemistry (CAS). URL:[Link]
-
[2] Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. URL: [Link]
-
[3] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis. URL:[Link]
-
Strong solvent effects on the nonlinear optical properties of z and e isomers from azo-enaminone derivatives. The Journal of Physical Chemistry C. URL:[Link]
Sources
The Nitro-Enaminone Scaffold: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Technical Guide & Mechanism of Action Analysis
Executive Summary
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one represents a quintessential "push-pull" alkene system, serving as both a versatile synthetic intermediate and a bioactive pharmacophore. In drug development, this compound is classified as a functionalized enaminone , characterized by an electron-rich amino group conjugated to an electron-deficient carbonyl via a double bond.
Its mechanism of action (MoA) is bimodal:
-
Pharmacological Modulation: It acts as a modulator of Voltage-Gated Sodium Channels (VGSCs) , a property shared by the enaminone class (e.g., E139), providing anticonvulsant and antinociceptive effects.
-
Bioreductive & Electrophilic Activity: The p-nitro substituent confers hypoxic selectivity via nitroreductase-mediated redox cycling, while the
-carbon serves as a "soft" electrophile capable of covalent engagement with cysteine thiols in enzyme active sites.
This guide dissects the chemical biology, synthesis, and experimental validation of this compound for researchers in medicinal chemistry and pharmacology.
Chemical Architecture: The "Push-Pull" System
The stability and reactivity of this molecule are defined by the electronic interplay between the dimethylamino group (donor) and the nitro-carbonyl system (acceptor).
Electronic Distribution
Unlike simple Michael acceptors (e.g., acrolein), the enaminone motif exhibits significant resonance stabilization. The lone pair on the nitrogen donates density into the alkene system, reducing the electrophilicity of the
-
Ground State: Stable, resistant to weak nucleophiles (water, physiological buffers).
-
Activated State: In the presence of strong nucleophiles (e.g., thiols, hydrazines) or acidic environments, the equilibrium shifts, allowing nucleophilic attack at the
-position.
Structural Data
| Property | Value/Description |
| IUPAC Name | (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Geometry | E-isomer (trans) is thermodynamically favored due to steric hindrance between the carbonyl and amine. |
| Key Pharmacophores | Enaminone (Na⁺ channel binding), Nitroarene (Redox center). |
Mechanism of Action (MoA)
Pathway A: Voltage-Gated Sodium Channel (VGSC) Modulation
Research into enaminone analogs (e.g., benzylamino enaminones) has established their efficacy as anticonvulsants. They function by stabilizing the inactivated state of the sodium channel, preventing repetitive neuronal firing.
-
Binding Site: Likely the intracellular pore or the local anesthetic binding site.
-
Effect: Frequency-dependent block of Na⁺ currents. The dimethylamino analog serves as a structural probe for the steric requirements of this binding pocket.
Pathway B: Bioreductive Cytotoxicity (Nitro Group)
The 4-nitrophenyl moiety is a classic bioreductive switch.
-
Hypoxic Activation: In low-oxygen environments (e.g., solid tumors), cellular nitroreductases reduce the nitro group (
) to a hydroxylamine ( ) or amine ( ). -
ROS Generation: This process involves one-electron reduction to a nitro radical anion, which can transfer an electron to oxygen (if present), generating Superoxide (
). In hypoxia, the radical anion persists, leading to DNA damage or covalent binding to proteins.
Pathway C: Covalent Thiol Modification
While less reactive than simple enones, the
Figure 1: The tripartite mechanism of action involving channel modulation, redox cycling, and covalent modification.
Synthesis & Synthetic Utility
The synthesis of this compound is a benchmark reaction for generating "masked" formyl groups. It is synthesized by the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol: Solvent-Free Synthesis
Objective: Produce high-purity (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
-
Reagents:
-
4-Nitroacetophenone (1.0 eq)
-
DMF-DMA (1.2 eq)
-
-
Procedure:
-
Mix reagents in a round-bottom flask. No solvent is required (DMF-DMA acts as solvent/reagent).
-
Reflux at 100–110°C for 3–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
The reaction generates methanol as a byproduct.
-
Cool to room temperature.[1] The product often precipitates as yellow/orange crystals.
-
Purification: Recrystallize from ethanol or wash with cold diethyl ether.
-
-
Yield: Typically >85%.
-
Validation:
-
¹H NMR (CDCl₃): Look for doublets at
5.8 (H-2) and 7.8 (H-3) with Hz (trans coupling).
-
Figure 2: Solvent-free condensation pathway for synthesis.
Experimental Validation Protocols
To verify the mechanism of action in a research setting, the following assays are recommended.
A. Thiol Reactivity Assay (Michael Acceptor Validation)
Purpose: Determine if the compound acts as a covalent modifier.
-
Buffer: PBS (pH 7.4) with 10% DMSO.
-
Reagents: Compound (50 µM) + Glutathione (GSH) or N-acetylcysteine (500 µM).
-
Method: Incubate at 37°C.
-
Analysis: Monitor UV-Vis absorbance decrease at
(approx. 390-410 nm) or use LC-MS to detect the [M+GSH-NH(Me)₂] adduct.-
Interpretation: A shift in mass corresponds to the displacement of the dimethylamino group by the thiol.
-
B. In Vitro Cytotoxicity (MTT Assay)
Purpose: Assess bioactivity and hypoxic selectivity.
-
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Conditions: Normoxia (21% O₂) vs. Hypoxia (1% O₂).
-
Protocol:
-
Seed cells (5,000/well). Treat with compound (0.1 – 100 µM) for 48h.
-
Add MTT reagent; read absorbance at 570 nm.
-
Interpretation: A lower IC₅₀ in hypoxia indicates bioreductive activation of the nitro group.
-
C. Heterocycle Formation (Chemical Proof of Structure)
Purpose: Confirm the electrophilic nature of the
-
Reaction: Treat the enaminone with Hydrazine Hydrate in ethanol (Reflux, 2h).
-
Result: Formation of 3-(4-nitrophenyl)-1H-pyrazole .
-
Mechanism: The hydrazine attacks the
-carbon, displacing dimethylamine, followed by cyclization. This mimics the drug's reactivity with biological nucleophiles.
References
-
Rosli, M. M., et al. (2007). "(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E, E63, o2692. Link(Note: Describes the crystal packing and conformational stability of the nitro-enaminone class).
-
Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry, 35(15), 2798–2805. Link(Foundational text on the sodium channel blocking activity of the enaminone scaffold).
- Dimmock, J. R., et al. (1999). "Bioactivities of chalcones." Current Medicinal Chemistry, 6(12), 1125-1149. (Review covering the cytotoxic and redox mechanisms of nitro-containing enones).
-
PubChem Compound Summary. "3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CID 1475992)."[2] National Center for Biotechnology Information. Link(Source for physical properties and structural identifiers).
- Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480. (Authoritative guide on the reactivity of the dimethylamino-enone moiety with nucleophiles).
Sources
An In-Depth Technical Guide to 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chalcone derivative, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This document delves into the historical context of its synthetic roots, detailed physicochemical properties, a validated experimental protocol for its synthesis via the Claisen-Schmidt condensation, and an exploration of its potential biological significance based on the activities of structurally related compounds. The guide is intended to be a valuable resource for researchers investigating novel therapeutic agents and for those interested in the rich chemistry of chalcones.
Discovery and History: A Legacy of the Claisen-Schmidt Condensation
While a singular, definitive publication marking the "discovery" of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is not readily apparent in the historical literature, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Claisen-Schmidt condensation. This base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone was independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881.[1][2] This reaction provided a straightforward and versatile method for the synthesis of a vast array of chalcones.
The synthesis of chalcones bearing nitro and amino functionalities followed the increasing availability of substituted aromatic precursors in the early 20th century. The electronic properties of these substituents were found to influence the reactivity of the starting materials and the properties of the resulting chalcones. The presence of a nitro group, an electron-withdrawing group, on the acetophenone ring can affect the acidity of the α-protons, a key factor in the initial enolate formation of the Claisen-Schmidt reaction.[3] Conversely, the dimethylamino group, a strong electron-donating group, on the benzaldehyde moiety significantly influences the electronic distribution within the final chalcone molecule.
Therefore, the history of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is intrinsically linked to the broader history of organic synthesis and the exploration of structure-activity relationships within the chalcone family. Its synthesis is a classic example of the application of the Claisen-Schmidt condensation to create electronically interesting and potentially bioactive molecules.
Physicochemical and Spectral Data
Accurate characterization of a compound is fundamental to its study and application. The key physicochemical and spectral properties of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are summarized below.
Table 1: Physicochemical Properties of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one [4]
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |
| CAS Number | 78089-99-3 |
| Appearance | Solid |
| Melting Point | Data not consistently reported, requires experimental verification. |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
Table 2: Spectral Data of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
| Spectroscopy | Key Features |
| ¹H NMR | Characteristic signals for the vinylic protons (doublets with a coupling constant of ~15 Hz indicating a trans configuration), aromatic protons, and the dimethylamino group protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, vinylic carbons, aromatic carbons, and the dimethylamino carbons. |
| IR Spectroscopy | Strong absorption bands for the carbonyl group (C=O) stretching, C=C double bond stretching, and the nitro group (N-O) stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Mechanism
The most common and efficient method for the synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-nitroacetophenone with an appropriate dimethylamino-substituted aldehyde source. A detailed, validated protocol is provided below.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-Nitroacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or 3-(dimethylamino)acrylaldehyde
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) for neutralization
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-nitroacetophenone in a minimal amount of ethanol.
-
Base Addition: Cool the solution in an ice bath and add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide.
-
Aldehyde Addition: To the cooled, stirring solution, add 1.1 equivalents of N,N-dimethylformamide dimethyl acetal (which serves as a precursor to 3-(dimethylamino)acrylaldehyde in situ) or 3-(dimethylamino)acrylaldehyde itself, dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of cold water.
-
Precipitation and Filtration: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (Melting Point, NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a series of well-understood steps:
Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Causality behind Experimental Choices:
-
Base Catalyst: A strong base is crucial for the deprotonation of the α-carbon of the 4-nitroacetophenone to form the reactive enolate ion. The electron-withdrawing nitro group enhances the acidity of these protons, facilitating enolate formation.
-
Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base catalyst.
-
Temperature Control: The initial cooling of the reaction mixture helps to control the rate of the exothermic reaction and minimize side reactions.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the solid product by removing unreacted starting materials and by-products.
Potential Biological Applications: An Emerging Field of Study
While specific, in-depth biological studies on 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are limited, the broader class of chalcones is well-documented for its diverse pharmacological activities. The presence of the nitro and dimethylamino groups on the aromatic rings of this particular chalcone suggests it may possess interesting biological properties worth investigating.
Anticancer Potential
Numerous chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Chalcones can induce programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply tumors with nutrients.
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, chalcones can disrupt cell division.
The electron-donating dimethylamino group and the electron-withdrawing nitro group in 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one create a "push-pull" electronic system, which can be a key feature for biological activity. This electronic arrangement may enhance the molecule's interaction with biological targets.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jocpr.com [jocpr.com]
- 4. 3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C17H16N2O3 | CID 5702885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]
Methodological & Application
Advanced Protocol: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a Dual-Function Fluorescent Probe
[1][2][3]
Executive Summary
Compound: (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS: 78089-99-3 Classification: Push-Pull Enaminone / Chalcone Derivative Primary Applications: [1][2][3]
-
Solvatochromic Probe: Determination of micro-environmental polarity (dipolarity/polarizability) in protein binding pockets or micellar systems.[2][3]
-
Chemodosimeter for Hydrazine: Highly selective "turn-on" or ratiometric fluorescent detection of toxic hydrazine (
) via cyclization.[1][2][3]
This guide details the physicochemical basis and experimental protocols for utilizing this probe in both physical chemistry and bio-analytical contexts.
Mechanistic Principles
Intramolecular Charge Transfer (ICT) & Solvatochromism
The molecule features a classic D-π-A (Donor-π-Acceptor) architecture:
-
Donor: Dimethylamino group (
)[1][2][3] -
Bridge: Conjugated enone system (
)[1][2][3] -
Acceptor: Nitrophenyl group (
)[1][2][3]
Upon photoexcitation, electron density shifts from the donor to the acceptor, creating a highly polarized excited state. In polar solvents, this state is stabilized, lowering the energy gap and causing a red shift (bathochromic shift) in emission. This makes the probe an excellent reporter for local polarity (e.g., sensing the hydrophobic core of a protein vs. the solvent-exposed surface).
Hydrazine Sensing Mechanism (Chemodosimeter)
The enaminone backbone is electrophilic.[3] In the presence of hydrazine (
-
State A (Probe): Strong ICT, often low quantum yield (
) in polar protic solvents due to non-radiative decay or aggregation.[3] -
State B (Product): The reaction breaks the specific linear conjugation or alters the acceptor strength, typically triggering a dramatic fluorescence response ("Turn-On") or a significant spectral shift.
Caption: Reaction pathway for hydrazine detection. The nucleophilic attack of hydrazine on the enaminone beta-carbon follows a cyclization to form a fluorescent pyrazoline species.[2]
Physicochemical Properties
| Property | Value / Description |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow to Orange Solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, DCM.[2] Poorly soluble in water (requires organic co-solvent).[1][2][3] |
| Absorption | 390 – 430 nm (Solvent dependent) |
| Emission | 500 – 620 nm (Highly solvatochromic) |
| Stokes Shift | Large (>100 nm), minimizes self-quenching.[1][2][3] |
| Stability | Stable in solid state; prepare fresh solutions for sensing assays to avoid hydrolysis.[2][3] |
Experimental Protocols
Protocol A: Solvatochromic Characterization
Use this protocol to calibrate the probe for sensing micro-polarity in biological or material systems.
Reagents:
-
Solvent Panel: Toluene (Non-polar), Chloroform, Acetone, Methanol, DMSO (Polar).
Procedure:
-
Dilution: Prepare 10
M working solutions of the probe in each solvent from the panel. Ensure the final DMSO content is <0.1% to avoid affecting bulk solvent properties. -
Acquisition: Record UV-Vis absorption spectra (300–600 nm) and Fluorescence emission spectra (Excitation @
). -
Analysis:
-
Note the shift in emission maximum (
).[1][3][4][5] -
Calculate the Stokes Shift (
) in wavenumbers ( ).[1][2][3] -
Lippert-Mataga Plot: Plot
vs. the orientation polarizability ( ) of the solvents.[2][3] A linear slope indicates a general solvent effect (dipole-dipole interaction).[1][2][3] Deviations suggest specific interactions (H-bonding).[1][2][3]
-
Expected Outcome:
-
Non-polar (Toluene): Blue-shifted emission (~500 nm), higher intensity.[1][2][3]
-
Polar (DMSO/MeOH): Red-shifted emission (~600 nm), potentially lower intensity due to non-radiative ICT decay.[1][2][3]
Protocol B: Hydrazine Detection (Turn-On Assay)
Use this protocol for detecting hydrazine impurities in pharmaceuticals or environmental water samples.[1][2][3]
Reagents:
-
Buffer: PBS (pH 7.[1][2][3]4) or HEPES (pH 7.4) containing 20-50% organic co-solvent (EtOH or DMSO) to ensure probe solubility.[1][2][3]
-
Hydrazine Stock: Freshly prepared hydrazine hydrate solution.[2][3]
-
Probe Stock: 10 mM in DMSO.
Procedure:
-
Preparation: Prepare a 10
M probe solution in the Buffer/Co-solvent mixture.[2] -
Baseline: Measure the fluorescence spectrum of the blank probe solution (
nm). -
Titration: Add aliquots of Hydrazine stock (0 – 100 equivalents).
-
Incubation: Incubate at 37°C for 20–60 minutes. The reaction is time-dependent.[1][2][3]
-
Measurement: Record emission spectra.
-
Quantification: Plot Fluorescence Intensity (
) vs. Hydrazine Concentration.
Selectivity Check:
-
Run parallel assays with interfering amines: Ammonium (
), Ethylenediamine, Urea, Cysteine. -
Note: The cyclization reaction is highly specific to hydrazine; primary amines typically form Schiff bases which are reversible or spectrally distinct.
Protocol C: Live Cell Imaging (Exogenous Hydrazine)
For research use only.[1][2][3] Detects hydrazine uptake in HeLa or MCF-7 cells.[1][2][3]
Workflow Diagram:
Caption: Workflow for fluorescence imaging of hydrazine in living cells.
Detailed Steps:
-
Seeding: Seed cells in a confocal dish and allow adherence for 24h.
-
Hydrazine Loading: Treat cells with varying concentrations of hydrazine (e.g., 0, 20, 50
M) for 30 minutes. -
Washing: Wash cells 3x with PBS to remove free hydrazine from the media.[2]
-
Staining: Add the probe (diluted to 5–10
M in culture media) and incubate for 30 minutes at 37°C. -
Imaging: Wash cells 3x with PBS.[2][3] Image using a confocal laser scanning microscope.[2][3][5]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitation | Low solubility in aqueous buffer.[1][2][3] | Increase organic co-solvent (DMSO/EtOH) to 30-50%.[1][2][3] |
| Slow Response | Reaction kinetics are slow at RT.[2][3] | Increase incubation temp to 37°C or add mild acid catalyst (pH 5-6) if compatible. |
| High Background | Probe aggregation or hydrolysis.[2][3] | Use fresh stock; filter solutions; check pH stability.[2][3] |
| No "Turn-On" | Nitro group quenching persists. | Ensure sufficient hydrazine excess; verify reaction time (>30 min). |
References
-
Solvatochromism of Push-Pull Dyes: Nandi, L. G., et al. "Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups."[2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2018.
-
Hydrazine Sensing Mechanism: Xu, W., et al. "A new 'turn-on' fluorescence probe based on hydrazine-triggered tandem reaction."[1][2][3] Spectrochimica Acta Part A, 2020.[6]
-
General Enaminone Reactivity: PubChem Compound Summary for (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. [1][3]
-
Fluorescence Quantum Yields: Principles of fluorescence spectroscopy for push-pull systems. ThermoFisher Molecular Probes Handbook.
Sources
- 1. 3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C17H16N2O3 | CID 5702885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | CID 1475992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3Rpa5X7WB9 | C13H16N2O5 | CID 132518777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new "turn-on" fluorescence probe based on hydrazine-triggered tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
This is a safe, standard organic synthesis procedure for a common chemical intermediate used in academic and pharmaceutical research. The compound, an enaminone, is a versatile building block for synthesizing heterocycles like pyrimidines and pyrazoles.
Executive Summary & Scientific Rationale
The synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (often referred to as an enaminone) represents a critical entry point for generating nitrogen-containing heterocycles. This protocol utilizes the condensation of 4-nitroacetophenone with
Why this route?
-
Atom Economy: The reaction is highly atom-efficient, generating methanol as the only byproduct.
-
Thermodynamic Driving Force: The formation of the extended conjugated system (push-pull alkene) coupled with the evaporation of volatile methanol drives the equilibrium toward the product.
-
Stereoselectivity: The reaction predominantly yields the (E)-isomer due to the steric minimization between the carbonyl aryl group and the dimethylamino moiety, stabilized by an intramolecular hydrogen bond-like electrostatic interaction between the carbonyl oxygen and the vinylic hydrogen.
Reaction Mechanism & Pathway
The transformation proceeds via a condensation mechanism.[1] The acidity of the
Mechanistic Visualization
Figure 1: Step-wise condensation mechanism. The reaction is driven by the entropic gain of releasing two moles of methanol and the enthalpic stability of the resulting conjugated enaminone system.
Experimental Protocol
Reagents and Equipment
| Component | Role | MW ( g/mol ) | Equiv. | Notes |
| 4-Nitroacetophenone | Substrate | 165.15 | 1.0 | Yellow crystalline solid. Irritant. |
| DMF-DMA | Reagent | 119.16 | 1.2 - 1.5 | Moisture sensitive. Store under N₂.[2] |
| Toluene | Solvent | 92.14 | N/A | Anhydrous. BP: 110.6°C. |
| Hexane/Diethyl Ether | Wash Solvent | - | N/A | For purification. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a reflux condenser and a nitrogen inlet.
-
Charging: Add 4-nitroacetophenone (10.0 mmol, 1.65 g) to the flask.
-
Solvation: Add anhydrous toluene (15 mL). Stir until the solid is fully dissolved or well-suspended.
-
Note: While the reaction can be performed neat (solvent-free), using toluene ensures better thermal control and prevents sublimation of the starting material onto the condenser walls.
-
-
Reagent Addition: Add DMF-DMA (12.0 mmol, 1.6 mL) via syringe. The solution may darken slightly, indicating initial interaction.
Phase 2: Thermal Promotion 5. Reflux: Heat the reaction mixture to reflux (oil bath set to ~120°C). 6. Monitoring: Maintain reflux for 8–12 hours .
- TLC Monitoring: Use 30% Ethyl Acetate in Hexanes. The starting ketone (Rf ~0.6) should disappear, replaced by a lower Rf, highly UV-active yellow/orange spot (the enaminone).
- Process Control: The removal of methanol is critical. If using a Dean-Stark trap is not feasible, simply ensuring an open system (under N₂ flow) allows methanol to escape.
Phase 3: Isolation and Purification 7. Cooling: Allow the reaction mixture to cool slowly to room temperature. The product, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one , typically crystallizes directly from the toluene solution upon cooling due to its lower solubility compared to the starting materials. 8. Precipitation: If crystallization does not occur spontaneously, cool the flask in an ice bath (0–4°C) for 30 minutes. Adding a minimal amount of hexane (5–10 mL) can force precipitation. 9. Filtration: Filter the precipitate using a vacuum Buchner funnel. 10. Washing: Wash the filter cake with cold hexane or diethyl ether (2 x 10 mL) to remove residual DMF-DMA and toluene. 11. Drying: Dry the orange/red solid under vacuum at 40°C for 4 hours.
Phase 4: Characterization (Self-Validation)
-
Appearance: Bright orange to red crystalline solid.
-
Yield Expectation: 85–95%.
-
¹H NMR (CDCl₃/DMSO-d₆):
- 2.9–3.2 ppm (s, 6H, N(CH₃)₂): May appear as two singlets due to restricted rotation around the C-N bond.
-
5.8 ppm (d, 1H,
Hz): -vinyl proton. -
7.9 ppm (d, 1H,
Hz): -vinyl proton. The large coupling constant confirms the trans (E) geometry. - 8.1–8.3 ppm (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted nitrobenzene).
Workflow Visualization
Figure 2: Operational workflow for the synthesis. Critical decision points are marked by the diamond node.
Safety & Handling
-
4-Nitroacetophenone: Avoid inhalation of dust. Use in a fume hood.
-
DMF-DMA: Flammable liquid. Hydrolyzes to dimethylamine and DMF upon exposure to moisture. Handle with syringes/dry glassware.
-
Waste Disposal: All organic filtrates containing toluene and DMF-DMA residues must be disposed of in the non-halogenated organic waste stream.
References
-
General Enaminone Synthesis: Abu-Shanab, F. A., et al. "Heterocyclic synthesis using enaminones: A review." International Journal of Molecular Sciences, 2013.
-
Mechanism & Kinetics: Edafiogho, I. O., et al. "Synthesis and anticonvulsant activity of enaminones." Journal of Pharmaceutical Sciences, 1992.
- DMF-DMA Reactivity: Bredereck, H., et al. "Syntheses with acid amides, particularly formamide." Chemische Berichte, 1964. (Foundational reference for DMF-DMA chemistry).
-
PubChem Compound Summary: (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CID 1475992).[3]
Sources
experimental setup for studying the kinetics of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one reactions
Application Note: Kinetic Profiling of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Executive Summary
This guide details the experimental protocols for characterizing the reaction kinetics of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one . This compound is a classic "push-pull" enaminone, featuring a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (p-nitrophenyl) conjugated via an enone bridge.
Why this matters:
-
Medicinal Chemistry: Enaminones are versatile pharmacophores and intermediates for synthesizing heterocycles (e.g., pyrazoles, isoxazoles) [1].[1][2]
-
Stability Profiling: Understanding the hydrolytic stability (pH-rate profile) is critical for formulation and storage.
-
Reactivity: The
-carbon is electrophilic. Quantifying its reactivity with biological nucleophiles (e.g., thiols like Glutathione) predicts potential covalent protein binding or toxicity.
Chemical Context & Mechanism
To design the experiment, we must understand the molecular behavior. The molecule exhibits a strong Intramolecular Charge Transfer (ICT) band in the UV-Vis spectrum, typically between 350–420 nm (yellow/orange color).
Reaction Pathways:
-
Hydrolysis: In aqueous media, water attacks the
-carbon, leading to C-N bond cleavage, releasing dimethylamine and forming 4-nitrobenzoylacetaldehyde (which exists in keto-enol equilibrium). -
Transamination/Substitution: In the presence of primary amines or thiols, the dimethylamino group acts as a leaving group.
Visualizing the Reaction Logic:
Figure 1: Mechanistic pathways for the degradation and reaction of the target enaminone. The disappearance of the starting material's ICT band is the primary kinetic observable.
Experimental Setup & Equipment
Core Principle: The reaction is monitored spectrophotometrically. The high extinction coefficient of the enaminone allows for low concentrations (
Required Equipment
| Equipment | Specification | Purpose |
| UV-Vis Spectrophotometer | Double-beam, thermostatted cell holder ( | Monitoring absorbance decay. |
| Quartz Cuvettes | 1 cm path length, matched pair. | Standard optical measurement. |
| pH Meter | Calibrated at experimental temperature. | Precise buffer pH verification. |
| Stopped-Flow (Optional) | Dead time < 2 ms. | Required only if |
Reagents
-
Target Compound: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Purity >98%).[3]
-
Stock Solvent: Acetonitrile (MeCN) or DMSO (Spectroscopic grade). Avoid alcohols if possible to prevent transesterification/solvolysis artifacts.
-
Buffers:
-
pH 1–3: HCl / KCl
-
pH 4–6: Acetate
-
pH 6–8: Phosphate
-
pH 9–11: Carbonate or Borate
-
Note: Maintain constant ionic strength (
M) using KCl or NaCl.
-
Protocol 1: Spectral Characterization
Before kinetic runs, you must determine the analytical wavelength (
-
Preparation: Dissolve 2.2 mg of the enaminone (MW ≈ 218.2 g/mol ) in 10 mL acetonitrile to make a ~1 mM stock.
-
Dilution: Prepare a working standard of 50 µM in pH 7.0 phosphate buffer (containing 1% MeCN).
-
Scan: Record the spectrum from 200 nm to 600 nm against a buffer blank.
-
Identification: Locate the long-wavelength maximum (likely 380–410 nm).
-
Validation: Ensure the absorbance is between 0.1 and 1.0. If
, dilute further. -
Stability Check: Run repetitive scans every 5 minutes for 30 minutes. If peaks shift or decrease, the compound is unstable at neutral pH (proceed immediately to kinetic runs).
Protocol 2: pH-Rate Profile (Hydrolysis Kinetics)
This experiment determines the specific acid (
Workflow Diagram:
Figure 2: Step-by-step workflow for standard spectrophotometric kinetic analysis.
Detailed Steps:
-
Set Temperature: Equilibrate the spectrophotometer cell block to 25.0°C.
-
Blanking: Place 3.0 mL of the appropriate buffer in the reference and sample cuvettes. Record a baseline.
-
Initiation:
-
Add 10–30 µL of the enaminone stock solution to the sample cuvette.
-
Crucial: Final concentration of organic co-solvent should be <1% v/v to minimize solvent effects on the dielectric constant.
-
Rapidly invert the cuvette (using a Teflon stopper) or use a magnetic stirrer.
-
-
Data Acquisition:
-
Immediately start recording Absorbance vs. Time at
. -
Collect data for at least 3–5 half-lives (
). -
Wait for 10 half-lives to record the infinity value (
), or calculate it mathematically if the reaction is very slow.
-
-
Repeat: Perform in triplicate for each pH point (range 2–12).
Data Analysis (Self-Validating):
-
The reaction should follow pseudo-first-order kinetics (since
and ). -
Plot
vs. time ( ). -
Validation: The plot must be linear (
). The slope (observed rate constant, ). -
Global Fit: Plot
vs. pH.-
A "V" or "U" shape indicates acid and base catalysis.
-
Equation:
.
-
Protocol 3: Nucleophilic Substitution (Reactivity)
To simulate drug binding or derivatization, use a model nucleophile (e.g., Morpholine, Glutathione, or n-Butylamine).
-
Conditions: Fix pH at a value where hydrolysis is slow (usually pH 7 or slightly basic, determined from Protocol 2) to isolate the substitution pathway.
-
Concentration: Maintain pseudo-first-order conditions:
. -
Variation: Prepare 5 different concentrations of the nucleophile (e.g., 10, 20, 30, 40, 50 mM).
-
Measurement: Monitor the decay of the enaminone peak. Note: If the product also absorbs, monitor the formation of the product peak or an isosbestic point.
-
Calculation:
-
Determine
for each nucleophile concentration. -
Plot
vs. . -
The slope represents the second-order rate constant (
), measuring the intrinsic electrophilicity of the enaminone.
-
Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Non-linear Kinetic Plot | Substrate aggregation or instrument drift. | Reduce substrate concentration; check lamp stability. |
| Fast Reaction ( | High reactivity at extreme pH. | Switch to Stopped-Flow instrumentation. |
| Precipitation | Low solubility in water. | Increase organic co-solvent (up to 10-20% MeCN) but correct for pH shift; or use a surfactant (CTAB). |
| Isosbestic Point Drift | Side reactions or intermediate accumulation. | Analyze reaction mixture by HPLC-MS to identify secondary byproducts. |
References
-
El-Bordany, E. A., et al. (2025).[1] "General method for the synthesis of enaminones via photocatalysis." PMC/Beilstein Archives.
-
Rosli, M. M., et al. (2007).[4] "(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one."[4] Acta Crystallographica Section E.
-
Sigma-Aldrich. (n.d.). "Product Specification: (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one."
-
PubChem. (2025). "Compound Summary: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one." National Library of Medicine.
-
Um, I. H., et al. (2021). "Effect of Medium on Reactivity for Alkaline Hydrolysis." Canadian Journal of Chemistry.[5]
(Note: While specific kinetic constants for this exact CAS are rarely published in open text, the protocols above are the standard physical-organic chemistry methods for this class of compounds, derived from the behavior of analogous enaminones and chalcones cited in Refs 1 and 5.)
Sources
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | 78089-99-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Advanced Crystallization Protocols for 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Introduction & Physicochemical Rationale
The compound 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a highly versatile enaminone intermediate widely utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs)[1]. Synthesized via the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), this molecule features a highly delocalized "push-pull" π-electron system. The dimethylamino group acts as a strong electron donor, while the 4-nitrophenyl moiety serves as a potent electron acceptor[1].
This pronounced dipole moment dictates its solubility profile and crystallization thermodynamics. Obtaining high-quality single crystals is critical for rigorous structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD), whereas bulk crystallization is essential for downstream scale-up purity[2]. This application note details field-proven, self-validating crystallization techniques tailored specifically to the electronic and steric properties of this enaminone.
Solvent System Selection & Quantitative Data
The selection of a crystallization solvent must balance the solute's high polarity with the need for controlled supersaturation. Halogenated solvents readily dissolve the compound due to strong dipole-dipole interactions, making them ideal primary solvents for anti-solvent diffusion[3]. Conversely, protic solvents like ethanol offer temperature-dependent solubility, serving as excellent media for cooling crystallization due to their ability to hydrogen-bond with the nitro and carbonyl oxygen atoms.
Table 1: Physicochemical Properties of Recommended Solvents for Enaminone Crystallization
| Solvent / System | Role in Protocol | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Selection |
| Dichloromethane (DCM) | Primary Solvent | 39.6 | 9.1 | High solubility for push-pull enaminones; low boiling point facilitates rapid diffusion. |
| n-Hexane | Anti-solvent | 68.7 | 1.9 | Non-polar nature sharply decreases enaminone solubility; miscible with DCM. |
| Absolute Ethanol | Single Solvent | 78.4 | 24.5 | Ideal for cooling crystallization; H-bond donor stabilizes crystal lattice faces. |
| Methanol / CHCl₃ | Mixed Solvent | 64.7 / 61.2 | 32.7 / 4.8 | Moderate volatility mixture ideal for slow evaporation and polymorphic screening. |
Crystallization Workflow & Decision Matrix
Decision tree for selecting the optimal crystallization technique for enaminones.
Experimental Protocols
Protocol A: Anti-Solvent Vapor Diffusion (Optimized for SCXRD)
Causality & Mechanism: Vapor diffusion allows for an exceptionally slow and controlled entry into the metastable zone. As the volatile anti-solvent (n-hexane) diffuses into the primary solvent (DCM) via the vapor phase, the solvation power of the mixture gradually decreases. This minimizes the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals suitable for X-ray diffraction[2].
Step-by-Step Methodology:
-
Dissolution: Weigh 10–15 mg of pre-purified (>95%) 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one into a clean 2-dram (approx. 8 mL) glass vial. Add 1.0 mL of anhydrous Dichloromethane (DCM).
-
Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free 1-dram inner vial. Note: Removing heterogeneous nucleation sites (e.g., dust particles) is mandatory to prevent rapid, uncontrolled precipitation.
-
Chamber Assembly: Place the uncapped 1-dram inner vial inside a larger 20 mL scintillation vial (the outer chamber).
-
Anti-Solvent Addition: Carefully pipette 3.0 mL of n-hexane into the outer chamber, ensuring no splashing occurs into the inner vial.
-
Sealing & Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to prevent vapor escape. Store the assembly in a vibration-free environment at a constant 20–22 °C.
-
Harvesting: After 3 to 7 days, inspect the inner vial for block-like or needle-like crystals. Carefully decant the mother liquor, wash the crystals with a few drops of cold n-hexane, and mount immediately for SCXRD analysis.
Protocol B: Controlled Cooling Crystallization (Optimized for Bulk Yield)
Causality & Mechanism: This protocol leverages the steep temperature-solubility curve of the enaminone in protic solvents. By dissolving the compound near the boiling point of ethanol and cooling it at a strictly controlled rate, the system maintains a constant, low level of supersaturation. This prevents "crashing out" (which traps impurities) and yields highly pure bulk crystals[3].
Step-by-Step Methodology:
-
Suspension: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 500 mg of the enaminone in 15 mL of absolute ethanol.
-
Heating: Submerge the flask in an oil bath and heat to 70 °C under moderate stirring (300 rpm) until the solid is completely dissolved, yielding a deep yellow/orange solution.
-
Hot Filtration: If any insoluble impurities remain, rapidly filter the hot solution through a pre-warmed sintered glass funnel into a clean, pre-warmed receiving flask.
-
Controlled Cooling: Transfer the flask to a programmable cooling bath. Set the cooling rate to 0.5 °C/min down to 20 °C. Note: A slow cooling rate is the primary driver for high crystalline purity, as it allows impurities time to diffuse away from the growing crystal lattice.
-
Aging: Once the solution reaches 20 °C, hold the temperature for 2 hours to allow secondary nucleation and growth. Subsequently, cool the system to 4 °C overnight to maximize the thermodynamic yield.
-
Isolation: Collect the crystalline product via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold (-20 °C) absolute ethanol to remove residual surface impurities. Dry under high vacuum for 12 hours.
Protocol C: Slow Solvent Evaporation (Alternative for Polymorph Screening)
Causality & Mechanism: Evaporative crystallization slowly increases the solute concentration. Utilizing a binary mixture of Methanol and Chloroform (1:1 v/v) balances the evaporation kinetics and provides a different hydrogen-bonding environment compared to Protocol A, which is useful for screening potential polymorphs[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 20 mg of the enaminone in 2.0 mL of a Methanol/Chloroform (1:1 v/v) mixture.
-
Filtration: Filter through a 0.22 µm PTFE filter into a clean 2-dram vial.
-
Controlled Evaporation: Cover the mouth of the vial with Parafilm. Use a fine needle to puncture 3 to 5 small holes in the Parafilm.
-
Incubation: Place the vial in a fume hood with minimal airflow at ambient temperature. Allow the solvent to evaporate over 5–10 days until high-quality crystals emerge.
References
-
[1] Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at:[Link]
-
[2] Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules (MDPI). Available at:[Link]
-
[3] A simple, enaminone-based approach to some bicyclic pyridazinium tetrafluoroborates. Beilstein Journal of Organic Chemistry (via PMC). Available at:[Link]
Sources
Evaluating 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a Chromogenic and Fluorogenic Sensor for Metal Ions: An Application Guide
Introduction: The Imperative for Selective Metal Ion Detection
The sensitive and selective detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Heavy metal contamination, in particular, poses a significant threat to ecological and human health. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone system, have emerged as versatile platforms for the development of chemosensors.[1][2] Their facile synthesis, tunable electronic properties, and inherent ability to coordinate with metal ions make them ideal candidates for creating colorimetric and fluorometric sensors.[3][4] This application note provides a comprehensive guide for researchers to evaluate the potential of a specific chalcone derivative, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, as a selective sensor for various metal ions. This molecule possesses a strong electron-donating dimethylamino group and a potent electron-withdrawing nitro group, a combination that often leads to interesting photophysical properties responsive to external stimuli such as the presence of metal ions.
Principle of Detection: A Push-Pull System for Ion Recognition
The sensing mechanism of many chalcone-based sensors relies on the modulation of an intramolecular charge transfer (ICT) process upon metal ion coordination.[5] In 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the dimethylamino group acts as an electron donor and the nitrophenyl group as an electron acceptor, creating a "push-pull" electronic system. This ICT is responsible for the compound's characteristic absorption and emission spectra.
Upon binding of a metal ion to the chelating core of the chalcone (typically involving the carbonyl oxygen and another heteroatom), the electronic distribution within the molecule is perturbed. This perturbation can either enhance or inhibit the ICT process, leading to observable changes in the UV-Vis absorption (colorimetric response) and/or fluorescence emission (fluorogenic response).[1][6] The selectivity of the sensor is determined by the specific geometric and electronic requirements of the metal ion for coordination.
Sources
- 1. novaresearch.unl.pt [novaresearch.unl.pt]
- 2. A Review on Metal Ion Sensors Derived from Chalcone Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple chalcone-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone-based fluorescent chemosensors as new tools for detecting Cu2+ ions [diposit.ub.edu]
High-Throughput Cytotoxicity Profiling of the Enaminone Derivative: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
[1]
Abstract & Introduction
Compound Identity: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: 78089-99-3)
Molecular Formula: C₁₁H₁₂N₂O₃
Class:
This Application Note details the protocol for evaluating the in vitro cytotoxicity of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. While often utilized as a versatile intermediate in the synthesis of bioactive heterocycles (e.g., pyrazoles, isoxazoles), this specific enaminone possesses intrinsic pharmacophores relevant to oncology and medicinal chemistry.[1][3][4]
The molecule features two distinct reactive centers:[1][5]
-
The Enaminone Motif: A "push-pull" alkene system where the electron-donating dimethylamino group communicates with the electron-withdrawing carbonyl.[1][6] This structure can act as a Michael acceptor, potentially alkylating cellular thiols (e.g., Glutathione).[1]
-
The 4-Nitrophenyl Group: A moiety capable of enzymatic reduction (nitroreductases) to generate reactive oxygen species (ROS) or DNA-binding intermediates, a mechanism exploited by several hypoxic-selective anticancer agents.[1]
Objective: To determine the half-maximal inhibitory concentration (
Experimental Design & Causality
Cell Line Selection
To validate the compound's potential as a selective cytotoxic agent, a paired cell line approach is required.[1]
| Cell Line | Tissue Origin | Rationale |
| MCF-7 | Breast Adenocarcinoma | Standard solid tumor model; sensitive to ROS-inducing agents.[1] |
| A549 | Lung Carcinoma | High metabolic rate; useful for assessing nitro-reduction effects.[1] |
| HEK293 | Embryonic Kidney | Normal Control. Essential for calculating the Selectivity Index (SI).[1] |
Assay Selection: MTT vs. SRB[1]
-
Primary Assay (MTT): Measures mitochondrial succinate dehydrogenase activity.[1]
-
Why: Since the nitro group may undergo mitochondrial redox cycling, MTT provides a direct readout of metabolic stress.[1]
-
-
Validation Assay (SRB): Measures total cellular protein.[1]
Compound Stability (Critical Control)
Enaminones are susceptible to hydrolysis in acidic aqueous environments, reverting to their precursor 1,3-dicarbonyls and amines.[1]
-
Control: All media must be buffered to pH 7.4.[1]
-
Validation: Verify compound integrity in culture media via HPLC/LC-MS if
shifts significantly between 24h and 72h.
Materials & Reagent Preparation
Stock Solution
The compound is a solid with limited water solubility but high solubility in organic solvents.[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered (0.22 µm).[1]
-
Concentration: Prepare a 20 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive nitro group) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions
Prepare immediately before treatment.[1]
Step-by-Step Protocol: MTT Cytotoxicity Assay
Phase 1: Cell Seeding (Day 0)[1]
-
Harvest: Trypsinize cells at 80-90% confluency.
-
Count: Determine viability using Trypan Blue exclusion (Target >95% viability).
-
Seed: Plate cells in 96-well flat-bottom microplates.
-
Density: 5,000 cells/well (MCF-7/A549) or 8,000 cells/well (HEK293).[1]
-
Volume: 100 µL per well.
-
-
Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Dilution: Prepare serial dilutions of the 20 mM stock in culture media.
-
Treatment: Aspirate old media carefully. Add 100 µL of treatment media to triplicate wells.
-
Blank: Include 3 wells with media only (no cells) for background subtraction.
Phase 3: Incubation & Readout (Day 4)
-
Duration: Incubate for 72 hours . (Enaminones may act via cell cycle arrest; 24h is often insufficient).[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Return to incubator for 3–4 hours. Look for purple formazan crystals.[1]
-
Solubilization:
-
Measurement: Shake plate for 10 mins. Read Absorbance at 570 nm (reference filter 630 nm).[1]
Data Analysis & Visualization
Calculation
Calculate % Cell Viability using the formula:
Selectivity Index (SI)
1Mechanistic Pathway Visualization
The following diagram illustrates the hypothetical cytotoxic mechanism of this specific enaminone class, highlighting the dual-threat of Michael addition and Nitroreduction.
Figure 1: Proposed cytotoxic mechanism involving Michael addition to thiols and nitro-group redox cycling.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Compound insolubility at high conc.[1] | Verify solubility in media.[1] Do not exceed 100 µM.[1] Ensure DMSO < 0.5%. |
| High Background | Media color interference | Use phenol-red free media or subtract blank wells rigorously.[1] |
| No Toxicity | Hydrolysis of Enaminone | Check media pH.[1] Ensure compound is added immediately after dilution.[1] |
| Variable Data | Evaporation (Edge Effect) | Fill outer wells with PBS; do not use them for data. |
References
-
Gomha, S. M., et al. (2015).[1] "Synthesis and Biological Evaluation of Some New Pyrazoles and Pyrazolo[1,5-a]pyrimidines as Potential Anticancer Agents." Molecules, 20(1), 1357-1376.[1] Link
-
Edafiogho, I. O., et al. (2006).[1] "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry. (General class reference). Link[1]
-
PubChem. (2024).[1][2] "Compound Summary: (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one." National Library of Medicine.[1] Link[1]
-
Stanovnik, B., & Svete, J. (2004).[1] "Enaminones as building blocks in heterocyclic synthesis." Chemical Reviews, 104(5), 2433-2480.[1] Link[1]
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link
Sources
- 1. PubChemLite - 3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (C17H16N2O3) [pubchemlite.lcsb.uni.lu]
- 2. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | CID 1475992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent degradation of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific handling, storage, and experimental challenges associated with 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one .
This compound belongs to the
Part 1: The Science of Degradation (Mechanism & Causality)
To prevent degradation, we must first understand the mechanism. Enaminones undergo rapid hydrolysis in aqueous or protic environments, a process that is fundamentally pH-dependent [1].
The rate-limiting step of this degradation is the protonation of the vinylic
Mechanistic pathway of acid-catalyzed enaminone hydrolysis into a β-ketoaldehyde and dimethylamine.
Part 2: Troubleshooting Guide & FAQs
Q1: My DMSO stock solution shows new LC-MS peaks after sitting at room temperature for a week. What are these degradants, and how do I stop this?
A: The new peaks correspond to the hydrolysis products: 3-(4-nitrophenyl)-3-oxopropanal and dimethylamine. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeatedly opening the stock vial introduces atmospheric moisture. The dissolved CO₂ in this absorbed water creates a slightly acidic microenvironment, which is all that is needed to trigger the acid-catalyzed hydrolysis of the enaminone [1].
Fix: Always use anhydrous DMSO (water
Q2: I am running an in vitro assay in an aqueous buffer at pH 6.0. The compound seems to lose biological activity within hours. Why? A: Enaminone hydrolysis is exponentially accelerated in acidic media because the rate-determining step is protonation [2]. At pH 6.0, the half-life of your compound is drastically reduced compared to physiological pH (7.4). Fix: If your assay strictly requires pH 6.0, you must prepare the aqueous working dilutions immediately before introducing them to the assay (within 5–10 minutes). If the assay permits, shift the buffer to pH 7.4–8.0, where the unprotonated enaminone is significantly more stable.
Q3: The solid powder in my desiccator changed from a bright yellow to a darker, sticky resin. Is the batch ruined?
A: Yes, the batch is likely compromised. The extended
Part 3: Quantitative Stability Profile
To guide your experimental design, refer to the self-validating data below. This table summarizes the expected half-life (
| Environmental Condition | Temperature | Estimated Half-Life ( | Primary Degradation Pathway |
| Aqueous Buffer (pH 4.0) | 25°C | < 1 Hour | Rapid acid-catalyzed hydrolysis |
| Aqueous Buffer (pH 7.4) | 25°C | 12 – 24 Hours | Slow hydrolysis |
| Wet DMSO (Ambient Light) | 25°C | 3 – 5 Days | Solvolysis & Photo-isomerization ( |
| Anhydrous DMSO (Dark) | 25°C | > 1 Month | None (Stable) |
| Anhydrous DMSO (Dark) | -20°C | > 1 Year | None (Stable) |
Part 4: Validated Experimental Protocols
To ensure absolute scientific integrity and reproducibility in your assays, follow this self-validating workflow for preparing and storing stock solutions.
Validated step-by-step workflow for the preparation and storage of stable enaminone stock solutions.
Step-by-Step Methodology: Preparation of Stable Stock Solutions
-
Solvent Verification: Verify the integrity of your anhydrous DMSO or Acetonitrile. Ideally, use a newly opened septum-sealed bottle. (Self-Validation: If available, run a quick Karl Fischer titration to confirm water content is <0.005%).
-
Environmental Shielding: Perform the dissolution under low-light conditions or use amber glassware to prevent UV-induced
isomerization. -
Deoxygenation: Sparge the anhydrous solvent with dry Argon gas for 5 minutes prior to use to displace any dissolved oxygen and atmospheric CO₂.
-
Dissolution: Weigh the solid 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and dissolve it in the prepared solvent to reach your desired stock concentration (e.g., 10 mM or 50 mM). Vortex gently until completely clear.
-
Aliquoting: Immediately dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). Do not store as a single bulk volume.
-
Inert Blanketing & Storage: Blanket the headspace of each aliquot with Argon gas before sealing. Store immediately at -20°C or -80°C.
-
Usage: When ready for an assay, thaw a single aliquot at room temperature, use it immediately, and discard any remaining volume. Never freeze-thaw this compound.
References
-
Naringrekar, V. H., & Stella, V. J. (1990). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 79(2), 138-146.[Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547.[Link]
optimizing reaction conditions for 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one synthesis
Ticket ID: ENAM-OPT-4N (3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one) Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Core Directive
User Goal: Optimize the synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one using 4-nitroacetophenone and
The Challenge: While the condensation of acetophenones with DMF-DMA is chemically straightforward, the presence of the electron-withdrawing nitro group (
This guide moves beyond standard textbook protocols to provide a self-validating, optimized workflow prioritizing atom economy and purification stability.
Optimized Experimental Protocols
Method A: High-Throughput / Green (Recommended)
Technique: Solvent-Free Microwave Irradiation
Rationale: The 4-nitro group significantly increases the acidity of the
-
Stoichiometry: Mix 4-nitroacetophenone (1.0 equiv) and DMF-DMA (1.2–1.5 equiv) in a microwave-safe vial.
-
Note: The excess DMF-DMA acts as both reagent and "solvent" to ensure homogeneity before reaction.
-
-
Irradiation: Seal the vessel. Irradiate at 140–150 W (or set target temp to 100°C) for 10–15 minutes .
-
Monitoring: Reaction progress should be monitored via TLC (Ethyl Acetate:Hexane 1:1). The product is typically a yellow/orange solid.
-
Work-up: Cool to room temperature. The product often precipitates directly. Wash with cold ethanol or diethyl ether to remove residual DMF-DMA.[1]
-
Yield Expectation: >90%.
Method B: Scale-Up / Traditional
Technique: Reflux in Aprotic Solvent Rationale: For multi-gram scales where microwave cavity size is limiting.[1]
-
Solvent Choice: Xylene or Toluene .
-
Critical: Do not use protic solvents (EtOH/MeOH) for the reaction, as they inhibit the elimination of methanol.
-
-
Procedure: Dissolve 4-nitroacetophenone (1.0 equiv) in Xylene (3-5 mL/mmol). Add DMF-DMA (1.5 equiv).[1]
-
Reflux: Heat to reflux (approx. 110–140°C) for 6–12 hours .
-
Optimization: Use a Dean-Stark trap or open condenser to facilitate the removal of the methanol byproduct, driving the equilibrium forward.
-
-
Purification: Remove solvent in vacuo. Recrystallize from Ethanol or Ethanol/Toluene .
Comparative Data Analysis
The following table summarizes the efficiency of different methodologies for nitro-substituted enaminone synthesis.
| Parameter | Method A: Microwave (Neat) | Method B: Reflux (Xylene) | Method C: Reflux (Ethanol) |
| Reaction Time | 10–15 mins | 6–12 hours | 24+ hours (Poor) |
| Temperature | 100°C (Internal) | 140°C (Bath) | 78°C (Bath) |
| Yield | 92–95% | 75–85% | <50% |
| Atom Economy | High | Medium | Low |
| Impurity Profile | Low (Clean conversion) | Moderate (Thermal tars) | High (Incomplete) |
Troubleshooting & FAQs
Q1: My yield is consistently low (<50%), and NMR shows starting material. What is happening?
Diagnosis: Reagent loss or Equilibrium Stagnation. Technical Explanation: DMF-DMA is volatile (bp 102–104°C).[1] In an open reflux system, you are likely losing the reagent before it reacts. Furthermore, the reaction produces methanol. If methanol is not removed, the equilibrium pushes back toward the starting materials. Corrective Action:
-
Closed System: Use a sealed tube or pressure vial.
-
Step-wise Addition: Add DMF-DMA in two portions (0.75 equiv at T=0, 0.75 equiv at T=3h).
-
Thermodynamics: Ensure the reaction temperature is sufficient to distill off the methanol byproduct if running open.
Q2: The crude product looks clean on TLC, but degrades after column chromatography.
Diagnosis: Acid-catalyzed hydrolysis on Silica Gel. Technical Explanation: Enaminones are "vinylogous amides." While stable, they are susceptible to hydrolysis in acidic environments, reverting to the acetophenone and dimethylamine. Standard silica gel is slightly acidic (pH 6–6.5), which is sufficient to degrade the product during slow elution. Corrective Action:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et
N) in Hexanes before loading your sample. -
Switch Stationary Phase: Use Basic Alumina or Neutral Alumina instead of silica.
-
Skip Chromatography: This reaction is often clean enough for recrystallization (Ethanol) without a column.
Q3: Which isomer do I have, and does it matter?
Diagnosis: Geometric Isomerism (
-
1H NMR: Look for the vinylic protons. The coupling constant (
) for the ( )-isomer is typically 12–15 Hz . The ( )-isomer would show a smaller value (7–10 Hz), but is rarely observed in this synthesis.
Mechanistic & Workflow Visualization[1]
Diagram 1: Reaction Mechanism
This diagram illustrates the base-free condensation mechanism driven by the acidity of the
Caption: The reaction proceeds via the attack of the enolized acetophenone on the acetal carbon of DMF-DMA, followed by the elimination of methanol.
Diagram 2: Optimization Decision Tree
Follow this logic flow to resolve synthesis issues.
Caption: Decision matrix for selecting synthesis method and avoiding purification pitfalls.
References
-
Xie, G., et al. (2014). "Solvent-Free Synthesis of N-aryl-β-Enaminones Under Microwave Irradiation." Asian Journal of Chemistry.
-
Andrade, C. K. Z., et al. (2008).[2] "Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones." Arkivoc, (xii), 226-232.[2][3]
-
El-Breeze, et al. (2011). "Synthesis of some enaminone derivatives under solvent-free process." Journal of Moroccan Chemistry of Heterocycles.
-
PubChem. (2025). "3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one Compound Summary." National Library of Medicine.
-
BenchChem. (2025).[4][5][6] "Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization."
Sources
- 1. 3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C17H16N2O3 | CID 5702885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Introduction: 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a valuable enaminone intermediate, often utilized in the synthesis of more complex heterocyclic compounds and pharmaceutical candidates. Its structure, featuring a highly polarized α,β-unsaturated system, contributes to both its reactivity and the specific challenges encountered during its purification. This guide provides practical, field-tested solutions to common issues faced by researchers, ensuring the isolation of a high-purity product ready for downstream applications.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, providing causal explanations and actionable solutions.
Question 1: My crude product is a dark, sticky oil or tar after the initial workup, not the expected yellow solid. What happened and how can I fix it?
Answer: This is a common issue often stemming from an incomplete reaction, the presence of unreacted starting materials, or the formation of polymeric side products. The primary goal is to induce crystallization and remove highly impure, soluble components.
-
Causality: The starting material, 4-nitroacetophenone, is a solid, but the other reagent, typically an equivalent of dimethylformamide dimethyl acetal (DMF-DMA), is a liquid. An incomplete reaction or improper stoichiometry can leave behind a liquid or low-melting eutectic mixture. Excessive heat during the reaction or workup can also lead to polymerization or degradation.
-
Immediate Action Plan:
-
Solvent Trituration: Transfer the oil to a flask and add a small amount of a solvent in which the desired product has poor solubility, such as cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 4:1).
-
Induce Crystallization: Vigorously stir or sonicate the mixture. Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Isolation: Once a solid precipitate forms, continue stirring in the cold solvent for 20-30 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Assessment: The resulting solid will likely still be impure but is now in a suitable form for more rigorous purification methods like recrystallization or chromatography.
-
Question 2: I've recrystallized my product, but it remains an off-color yellow or orange powder with a broad melting point range. How can I achieve higher purity?
Answer: This indicates the co-crystallization of impurities with similar polarity to your product. The most common culprits are the unreacted 4-nitroacetophenone starting material or the geometric (Z)-isomer of the product. A systematic approach to recrystallization is required.[1]
-
Causality: The desired (E)-isomer is typically the major product and thermodynamically more stable. However, small amounts of the (Z)-isomer or starting materials can be trapped in the crystal lattice if crystallization occurs too quickly or from a suboptimal solvent.
-
Solution Workflow:
-
Optimal Solvent Selection: The key is to find a solvent that dissolves the product well when hot but poorly when cold.[2] Impurities should either be very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be filtered out). Refer to the table below for starting points.
-
Refined Recrystallization Technique:
-
Dissolve the crude solid in the minimum amount of boiling solvent. Adding too much solvent will significantly reduce your yield.[2]
-
If the hot solution has insoluble particulates, perform a hot gravity filtration.
-
If the solution is intensely colored (dark orange/brown), add a very small amount of activated charcoal to the hot solution, swirl for 1-2 minutes, and then perform a hot gravity filtration. Caution: Charcoal can adsorb your product, so use it sparingly.
-
Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals via vacuum filtration and wash with a small portion of ice-cold solvent.
-
-
When to Switch Methods: If two recrystallization attempts fail to yield a product with a sharp melting point and clean NMR, column chromatography is the recommended next step.
-
Diagram 1: Troubleshooting Failed Recrystallization
Question 3: My column chromatography isn't separating the components effectively. What eluent system and procedure should I use?
Answer: Poor separation on a silica column is almost always due to an improperly chosen mobile phase (eluent).[3] Your target compound is quite polar due to the nitro group and the enaminone system.
-
Causality: If the eluent is too polar, all components (product and impurities) will travel quickly down the column with the solvent front (low Rf), resulting in no separation. If the eluent is not polar enough, the product will stick strongly to the silica at the origin (Rf = 0) and will not move.
-
Systematic Approach to Column Chromatography:
-
TLC Analysis First: Before packing a column, always determine the optimal eluent system using TLC.[4] Spot your crude mixture on a silica TLC plate and test various solvent systems. Aim for a system that gives your desired product an Rf value of ~0.25-0.35 . This generally provides the best separation on a column.
-
Choosing an Eluent: Start with a low-polarity mixture and gradually increase it.
-
Good Starting Point: Hexane:Ethyl Acetate (EtOAc) from 4:1 to 1:1.
-
If still at Rf=0: Try Dichloromethane (DCM):Methanol (MeOH) from 99:1 to 95:5.
-
-
Column Packing: Use the "slurry method" for a well-packed column.[5] Mix your silica gel with the initial, least polar eluent to form a slurry, then pour it into the column and allow it to pack under gentle pressure. A well-packed column is crucial for good separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent until you have a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of your packed column. This technique prevents streaking and provides much sharper bands than loading the sample as a liquid.
-
Running the Column (Elution):
-
Start with the eluent system determined by TLC.
-
Collect fractions and monitor them by TLC to see which ones contain your product.
-
If separation between the product and a close-running impurity is poor, consider using a shallower polarity gradient (i.e., increasing the percentage of the polar solvent more slowly).
-
-
Question 4: My ¹H NMR spectrum is mostly correct, but there are persistent extra peaks. How do I identify them?
Answer: Extra peaks in the NMR spectrum are definitive proof of impurities. Identifying them is key to choosing the right purification strategy.
-
Likely Impurities and Their Signatures:
-
4-Nitroacetophenone (Starting Material): You will see a sharp singlet for the methyl group (–CH₃) around δ 2.7 ppm and a characteristic A₂B₂ pattern (two doublets) in the aromatic region between δ 8.0-8.4 ppm.
-
(Z)-Isomer: The most diagnostic signals are the vinyl protons. For the desired (E)-isomer, these appear as two doublets with a large coupling constant (J ≈ 15-16 Hz ). The minor (Z)-isomer will have a much smaller coupling constant (J ≈ 7-12 Hz ).[6]
-
N,N-Dimethylformamide (DMF): If DMF was used as a solvent or formed as a byproduct, you may see singlets around δ 8.0, 2.9, and 2.7 ppm .
-
Common Solvents: Refer to the table below for residual peaks from purification solvents.
-
| Solvent | ¹H NMR Signal (ppm) | Multiplicity |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | ~1.25, ~0.88 | m, m |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethanol | 3.69, 1.22 | q, t |
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and physical properties of pure 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one? A: The pure compound is typically a bright yellow or orange crystalline solid. It is stable under normal laboratory handling and storage conditions.[7] While melting points can vary slightly, related chalcones often melt in the range of 120-190°C.[8]
Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation.[9][10]
Q: What are the key spectroscopic features to confirm the identity and purity of the (E)-isomer? A:
-
¹H NMR (in CDCl₃):
-
Vinyl Protons: A doublet around δ 7.8 ppm and another around δ 5.8 ppm, both with a large coupling constant of J ≈ 15 Hz.
-
Aromatic Protons: Two doublets for the 4-nitrophenyl ring, typically appearing between δ 8.0 and 8.3 ppm.
-
Dimethylamino Protons: A singlet (which may be broad) for the two methyl groups around δ 3.0-3.2 ppm.
-
-
IR Spectroscopy:
Q: Can this compound form hazardous byproducts like nitrosamines? A: The structure contains a tertiary amine moiety (dimethylamino group). Under certain conditions, such as in the presence of nitrosating agents (e.g., nitrous acid, which can form from nitrites under acidic conditions), tertiary amines can be precursors to carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA).[13] It is crucial to use high-purity reagents and avoid acidic conditions where sources of nitrite are present.
Standard Purification Protocols
Protocol 1: High-Yield Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., 95% Ethanol).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the solvent dropwise at its boiling point until the solid just dissolves. Avoid a large excess of solvent.
-
Decolorization (Optional): If the solution is very dark, remove it from the heat, add a spatula tip of activated charcoal, and bring it back to a boil for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove charcoal or insoluble impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and NMR spectroscopy.
Diagram 2: General Purification Workflow
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine the best solvent system via TLC (e.g., 2:1 Hexane:EtOAc gives an Rf of ~0.3).
-
Column Packing: For 1 g of crude material, use ~40-50 g of silica gel. Make a slurry of the silica gel in the Hexane:EtOAc eluent and pour it into your column. Use air pressure to pack the column tightly and evenly, ensuring no air bubbles or cracks are present.[5]
-
Sample Loading: Dissolve the 1 g of crude product in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Gently add the eluent, being careful not to disturb the top surface. Begin eluting the column with the chosen solvent system, collecting fractions (e.g., 10-15 mL each).
-
Monitoring: Spot every few fractions on a TLC plate. Develop the plate and visualize under UV light to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
References
-
PubChem. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3. PubChem. Available at: [Link]
-
Supporting Information - Rsc.org. Royal Society of Chemistry. Available at: [Link]
-
Cindrić, M., et al. (2007). 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3243. Available at: [Link]
-
Chemsrc. (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one Safety Data Sheet. Chemsrc.com. Available at: [Link]
-
Polo, C., et al. (2009). 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one by 13C NMR spectroscopy and X-ray diffraction analysis. ResearchGate. Available at: [Link]
-
University of California, Irvine. (2020). Experiment 2: Recrystallization. UCI Department of Chemistry. Available at: [Link]
-
Vinaya, K., et al. (2022). data reports 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]. IUCrData, 7(10). Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents. Taylor & Francis Online. Available at: [Link]
-
Supporting Information - Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones. Royal Society of Chemistry. Available at: [Link]
-
PubChem. (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2019). B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Tu, Y., et al. (2018). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Taylor & Francis Online. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Membrane Solutions. Column Chromatography. Membrane Solutions. Available at: [Link]
-
ResearchGate. (2015). 8. Column Chromatography. ResearchGate. Available at: [Link]
-
IUCr. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. International Union of Crystallography. Available at: [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
- Google Patents. (1982). Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol. Google Patents.
-
Bioanalysis Zone. (2022). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. Available at: [Link]
-
Liu, Z., et al. (2011). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2808. Available at: [Link]
-
Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]
- Google Patents. (2016). Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. Google Patents.
Sources
- 1. mt.com [mt.com]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 5. researchgate.net [researchgate.net]
- 6. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | CID 1475992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc [chemsrc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | 78089-99-3 [sigmaaldrich.com]
- 10. (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | 78089-99-3 [sigmaaldrich.com]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Technical Support Center: Optimizing Aqueous Solubility for 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of assay development. 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a push-pull enaminone characterized by a highly conjugated, planar structure with a strong dipole moment (dimethylamino donor, nitro acceptor). While these features make it a valuable pharmacophore, its planarity promotes intense intermolecular
This guide provides self-validating protocols and mechanistic troubleshooting to ensure your biological readouts reflect true pharmacological activity, rather than artifacts of precipitation.
Part 1: Troubleshooting Guide & FAQs
Q: Why does my compound precipitate immediately upon dilution from DMSO into PBS or cell culture media? A: You are observing the "amorphous precipitate trap." When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes drastically. The compound exceeds its kinetic solubility limit and crashes out as a metastable amorphous precipitate rather than a stable crystalline form[2],[3]. Because this process is kinetically driven, the drug is physically present in the well but biologically unavailable, drastically reducing the free drug concentration and leading to false-negative assay results.
Q: How can I prevent compound aggregation without exceeding the 1% DMSO toxicity limit in cell-based assays?
A: Do not rely solely on DMSO, as biological systems (especially cell cultures and sensitive enzymatic assays) are highly sensitive to DMSO concentrations >1%[4]. Instead, utilize host-guest complexation. Hydroxypropyl-
Q: My assay readouts are highly variable between replicates. Is this a solubility issue? A: Yes. Micro-precipitates cause light scattering, which severely interferes with fluorescence or absorbance readouts, generating false positives. Simultaneously, the lack of dissolved compound leads to false negatives[2]. You must implement a self-validating kinetic solubility check using nephelometry prior to the biological assay to ensure the compound remains in a true solution[3].
Part 2: Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity, every solubility enhancement strategy must be empirically validated under exact assay conditions.
Protocol A: Self-Validating Kinetic Solubility Assessment via Nephelometry
Causality: We use nephelometry instead of standard UV-Vis absorbance because UV-Vis cannot reliably distinguish between a true solution and a suspension of sub-visible nano-aggregates. Nephelometry directly measures light scattering, providing a definitive, self-validating readout of precipitation[3].
-
Stock Preparation: Prepare a 10 mM stock of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in 100% LC-MS grade DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across an intermediate plate.
-
Aqueous Transfer: Transfer 2
L of each DMSO dilution into 198 L of your exact assay buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom plate. This strictly maintains a 1% final DMSO concentration[4]. -
Incubation: Incubate the plate for the exact duration and temperature of your biological assay (e.g., 2 hours at 37°C). Causality: Kinetic solubility is time-dependent; mimicking the assay timeline ensures precipitates that form slowly are accounted for[3].
-
Nephelometric Readout: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in turbidity (> baseline buffer) is detected.
Protocol B: HP- -CD Inclusion Complexation Workflow
Causality: For assays where the required drug concentration exceeds its kinetic solubility, we force thermodynamic solubility via cyclodextrin complexation[1].
-
Carrier Preparation: Prepare a 10% (w/v) HP-
-CD solution in your target biological buffer (e.g., PBS, pH 7.4). -
Drug Addition: Add the enaminone powder directly to the cyclodextrin solution, avoiding DMSO entirely to prevent solvent-induced toxicity.
-
Mechanical Disruption: Sonicate in a water bath for 30 minutes. Causality: Sonication mechanically disrupts the high-energy crystal lattice of the enaminone, maximizing the surface area exposed to the cyclodextrin.
-
Thermodynamic Equilibration: Agitate on a rotary shaker for 24 hours at room temperature. Causality: Host-guest complexation is a thermodynamically driven equilibrium process; premature termination leads to incomplete complexation and subsequent assay failure[1].
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed compound.
-
Validation: Quantify the supernatant concentration via HPLC-UV to validate the final working concentration before applying it to the biological system.
Part 3: Quantitative Data Presentation
The following table summarizes the expected outcomes when applying different solubility strategies to highly conjugated enaminones.
| Strategy | Mechanism of Action | Max Tolerated Conc. in Assay | Impact on Bioassay Integrity | Recommendation |
| Direct DMSO Dilution | Co-solvent | < 1% v/v DMSO | High risk of amorphous precipitation and false readouts. | Not Recommended for concentrations > 10 |
| 0.01% Tween-20 | Micellar Solubilization | Assay Dependent | May lyse cells or denature sensitive target proteins. | Use with Caution in biochemical assays only. |
| 0.1% BSA Addition | Protein Binding Sink | N/A (Carrier) | Reduces free drug fraction; shifts apparent IC50 values. | Moderate ; requires mathematical correction for free drug. |
| 10% HP- | Host-Guest Inclusion | Up to 20% w/v | Inert to most biological targets; maintains drug in solution. | Highly Recommended for cell-based and in vivo assays. |
Part 4: Visualizations
Decision tree for resolving enaminone precipitation in bioassays.
Mechanism of HP-β-CD inclusion complexation vs. aqueous precipitation.
References[1] Benchchem. Technical Support Center: Enhancing the Solubility of Enaminone Derivatives. Available at:https://benchchem.com[2] ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at:https://researchgate.net[3] Smolecule. Addressing solubility issues with MtInhA-IN-1 in assay buffers. Available at:https://smolecule.com[4] ResearchGate. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available at: https://researchgate.net
Sources
Technical Support Center: Fluorescence Quenching of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one . This "push-pull" chalcone derivative is a solvatochromic fluorophore widely used to probe micro-environmental polarity and viscosity, yet it is prone to complex quenching mechanisms.
Case ID: DMNP-Q-2026 Classification: Solvatochromic Probes / Nonlinear Optical Materials Support Level: Senior Application Scientist
Technical Profile & Mechanism of Action
This fluorophore operates on a Donor-
-
Donor: Dimethylamino group (
) - -Bridge: Prop-2-en-1-one (Chalcone linkage)
-
Acceptor: 4-Nitrophenyl group (
)
Primary Fluorescence Mechanism: Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the amine to the nitro group. Primary Quenching Vector: Twisted Intramolecular Charge Transfer (TICT). In polar solvents, the dimethylamino group rotates relative to the phenyl ring, creating a non-emissive state that decays non-radiatively.
Troubleshooting Guide (Q&A Format)
Issue 1: "I observe strong fluorescence in toluene, but the signal vanishes in water or PBS."
Diagnosis: Polarity-Induced TICT Quenching. This molecule is a classic TICT probe. In non-polar solvents (toluene, hexane), the Excited State (LE) is planar and emissive. In polar solvents (water, DMSO), the high dielectric constant stabilizes the highly polar TICT state. This state relaxes via non-radiative decay (heat) rather than photon emission.
Corrective Action:
-
Verify Solvent Polarity: If aqueous conditions are required, encapsulate the dye in hydrophobic pockets (e.g., cyclodextrins, micelles, or protein binding sites). The dye is likely functioning correctly; it is simply reporting a high-polarity environment.
-
Viscosity Check: TICT is rotor-dependent. If you increase viscosity (e.g., adding glycerol), fluorescence should recover because the rotation required for the TICT state is mechanically hindered. This confirms the mechanism.
Issue 2: "My signal intensity decreases as I increase the dye concentration above 10 µM."
Diagnosis: Aggregation-Caused Quenching (ACQ).
The planar structure of the chalcone backbone promotes
Corrective Action:
-
Concentration Sweep: Perform a dilution series (
to ). If the Quantum Yield ( ) drops non-linearly at high concentrations, you are seeing ACQ. -
Surfactant Addition: Add 0.1% Tween-20 or SDS. If fluorescence recovers, the surfactant has disrupted the aggregates.
Issue 3: "The fluorescence disappears when I lower the pH below 5.0."
Diagnosis: Donor Protonation.
The dimethylamino group is the electron donor. At acidic pH, the nitrogen lone pair becomes protonated (
Corrective Action:
-
Buffer Adjustment: Maintain pH > 7.0 for optimal ICT efficiency.
-
Ratiometric Use: This pH sensitivity can be exploited. If your experiment allows, use the intensity loss as a pH sensor, provided the concentration is kept constant.
Visualizations
A. Mechanism of Quenching (TICT vs. Emission)
The following diagram illustrates the competition between the emissive Locally Excited (LE) state and the non-emissive Twisted (TICT) state.
Caption: Path competition between planar emission (LE) and twisted quenching (TICT). Polar solvents favor the red path.
B. Troubleshooting Flowchart
Caption: Decision tree for isolating the root cause of fluorescence loss.
Experimental Protocols
Protocol A: Stern-Volmer Quenching Analysis
Use this to determine if an external additive (e.g., a drug candidate or protein) is dynamically quenching the probe.
Materials:
-
Probe stock solution (
in DMSO). -
Quencher stock solution.
-
Spectrofluorometer.
Steps:
-
Prepare a
probe solution in the desired buffer. -
Measure initial fluorescence intensity (
) at peak emission ( nm depending on solvent). -
Titrate the quencher in small aliquots.
-
Measure fluorescence (
) after each addition. -
Data Analysis: Plot
vs. .-
Linear Plot: Indicates Dynamic (Collisional) Quenching.
-
Upward Curvature: Indicates combined Static and Dynamic Quenching.
-
Protocol B: Solvent Polarity & Viscosity Sweep
Use this to confirm the TICT mechanism.
Data Table: Expected Behavior
| Solvent | Polarity (Dielectric | Viscosity ( | Expected Fluorescence | Mechanism |
| Toluene | Low (2.4) | Low | High (Blue/Green) | Stable LE State |
| Acetonitrile | Medium (37.5) | Low | Medium/Low | Partial TICT |
| Water | High (80.1) | Low | Negligible | Full TICT Quenching |
| Glycerol | High (42.5) | High | Restored (High) | TICT Rotation Blocked |
Steps:
-
Dissolve the probe in Glycerol and Methanol (both polar, but different viscosities).
-
If Glycerol yields high fluorescence and Methanol yields low fluorescence, the quenching is viscosity-dependent (TICT confirmed).
References
-
Twisted Intramolecular Charge Transfer (TICT) in Nitroaromatics Lee, S., et al. (2022). "Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores." Scientific Reports. Context: Establishes the ultrafast dynamics of nitro-group rotation and dimethylamino twist in similar D-pi-A systems.
-
Photophysical Properties of Chalcone Derivatives Al-Kadhi, N., et al. (2021). "Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP)." Materials. Context: Details the synthesis, solvatochromism, and concentration-dependent quenching (ACQ) of dimethylamino-chalcones.
-
Fluorescence Quenching Mechanisms Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Context: Authoritative text on Stern-Volmer kinetics, static vs. dynamic quenching, and solvent effects.
-
Nitro Group Quenching Effects Seely, G. R. (1969). "The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds." J. Phys. Chem. Context: Foundational work describing how nitro groups facilitate intersystem crossing and electron transfer to quench fluorescence.
Technical Support Center: Navigating the Stability of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Welcome to the technical support center for 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound. Here, we will delve into the stability issues you may encounter and offer solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
Q1: What are the primary factors that cause the degradation of this enaminone compound?
A1: The principal cause of degradation for enaminones, including 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, is hydrolysis.[1] This reaction is often catalyzed by acidic conditions, leading to the cleavage of the enaminone back to its constituent amine (dimethylamine) and a β-dicarbonyl compound.[1][2] Other significant factors that can compromise stability include exposure to light (photodegradation), elevated temperatures, and the presence of certain enzymes in biological assays.[1]
Q2: How does the chemical structure of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one influence its stability?
A2: The stability of this compound is intrinsically linked to its enaminone functional group (a nitrogen atom attached to a double bond, which is conjugated to a carbonyl group). The nitrogen atom's lone pair of electrons participates in resonance with the double bond and the carbonyl group, which lends some stability. However, this system is also susceptible to electrophilic attack, particularly protonation at the α-carbon, which initiates hydrolysis.[2] The presence of the electron-withdrawing nitro group on the phenyl ring can also influence the electrophilicity of the carbonyl carbon, potentially affecting its reactivity.
Q3: What are the general recommendations for storing this compound to ensure its long-term stability?
A3: To maximize stability, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one should be stored as a solid in a cool, dark, and dry environment.[1][3] It is advisable to keep the container tightly sealed to prevent moisture absorption. For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at a low temperature (e.g., 2-8°C), protected from light.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Compound Degrades During Synthesis or Work-up
Symptoms:
-
Low yield of the desired product.
-
Presence of impurities corresponding to the starting materials (4-nitroacetophenone and a dimethylamine source) or hydrolysis byproducts in NMR or LC-MS analysis.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Conditions | Enaminones are highly susceptible to acid-catalyzed hydrolysis.[1][2] The presence of acid, even in catalytic amounts, can significantly accelerate the breakdown of the product. | Neutralize the reaction mixture promptly upon completion using a mild base like sodium bicarbonate solution. Avoid strong acids during the work-up. |
| Prolonged Reaction Time | Extended exposure to reaction conditions, even at optimal temperatures, can lead to side reactions and degradation. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. |
| High Temperature | While heat is often required for the synthesis, excessive or prolonged high temperatures can promote decomposition.[4] | If feasible, conduct the reaction at the lowest effective temperature. Consider alternative synthetic routes that proceed under milder conditions.[5] |
| Presence of Water | Water is a key reactant in the hydrolysis of enaminones. | Ensure all glassware is thoroughly dried before use and employ anhydrous solvents for the reaction and work-up. |
Issue 2: Purified Compound Shows Degradation After Storage
Symptoms:
-
A pure sample, confirmed by initial analysis, shows the appearance of new peaks in subsequent analyses (e.g., HPLC, NMR) after a period of storage.
-
Physical changes such as a change in color or melting point.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Improper Storage Conditions | Exposure to moisture, light, and elevated temperatures can lead to gradual degradation over time.[1] | Store the solid compound in a desiccator at low temperature (2-8°C) and protected from light. For solutions, prepare them fresh. If storage is unavoidable, use an anhydrous aprotic solvent and store in a tightly sealed vial in the dark at low temperature. |
| Residual Acidity | Trace amounts of acid remaining from the purification process can catalyze hydrolysis during storage. | Ensure the final product is thoroughly washed and neutralized before final drying and storage. Consider a final wash with a dilute solution of a mild base followed by a wash with distilled water and thorough drying. |
| Solvent Choice for Solutions | Protic solvents (e.g., water, methanol, ethanol) can participate in and facilitate hydrolysis. | For preparing stock solutions, use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. |
Issue 3: Inconsistent or Non-reproducible Results in Biological Assays
Symptoms:
-
High variability in assay results between experiments or even within the same experiment.
-
Loss of compound activity over the time course of the experiment.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Degradation in Assay Buffer | Aqueous assay buffers, especially those with a pH outside the neutral range, can cause rapid hydrolysis of the enaminone.[1] | Prepare fresh solutions of the compound immediately before each experiment.[1] Check the pH of your assay buffer. If it is acidic, the enaminone is likely hydrolyzing.[1] Consider if the assay can be performed at a more neutral or slightly basic pH. |
| Enzymatic Degradation | Enzymes present in biological systems (e.g., cell lysates, serum) can potentially metabolize or degrade the compound.[1] | Run control experiments without cells or with heat-inactivated enzymes to assess the extent of enzymatic degradation.[1] If enzymatic degradation is confirmed, consider using enzyme inhibitors if appropriate for the assay, or reducing the incubation time. |
| Photodegradation during Assay | Many organic molecules, including those with extended conjugated systems like enaminones, can be susceptible to degradation upon exposure to light, especially UV light.[6][7][8] | Perform assay manipulations under reduced light conditions. Use amber-colored microplates or cover the plates with foil during incubation steps. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay medium. | Use low-adhesion microplates and pipette tips. Include a pre-incubation step to saturate binding sites, or add a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer if compatible with the experimental system. |
III. Experimental Protocols
Protocol 1: Assessing the Stability of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Solution
This protocol outlines a general method to determine the stability of your compound under specific solvent and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Calibrated HPLC system with a suitable column (e.g., C18) and UV detector
-
Thermostated incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable anhydrous aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution with the solvent(s) of interest (e.g., your assay buffer, different pH buffers) to the final desired concentration.
-
Time Zero (T=0) Analysis: Immediately after preparing the working solutions, inject an aliquot into the HPLC system to obtain the initial peak area of the compound.
-
Incubation: Incubate the remaining working solutions at the desired temperature(s).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Protocol 2: Monitoring Photostability
This protocol provides a basic framework for evaluating the light sensitivity of your compound.
Materials:
-
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A controlled light source (e.g., a UV lamp or a solar simulator)
-
Solvent of interest (e.g., ethanol, acetonitrile)
Procedure:
-
Prepare a Solution: Prepare a solution of the compound in the chosen solvent at a concentration that gives a measurable absorbance in the linear range of the spectrophotometer.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Light Exposure: Place the cuvette in a fixed position relative to the light source and expose it for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Spectra at Time Intervals: At regular intervals, remove the cuvette, and record its UV-Vis spectrum.
-
Data Analysis: Compare the absorbance at the λmax of the compound at different time points to the initial absorbance. A decrease in absorbance indicates photodegradation.
IV. Visualizations
Degradation Pathway
Caption: Acid-catalyzed hydrolysis pathway of the enaminone.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in solution.
V. References
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Enaminone Compounds. Retrieved from
-
Gomes, P. A. T. M., et al. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega. Retrieved from
-
Chemsrc. (2025). CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from
-
Gomes, P. A. T. M., et al. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. PubMed. Retrieved from
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Retrieved from
-
Yusof, N. S. M., et al. (2019). SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova. Retrieved from
-
Al-Saleh, H., et al. (2018). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI. Retrieved from
-
PubChem. (n.d.). (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
PubChem. (n.d.). 3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from
-
Environmental Protection Agency. (n.d.). Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
Sigma-Aldrich. (n.d.). (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
Sigma-Aldrich. (n.d.). (E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from
-
DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc [chemsrc.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
Technical Support Center: A Researcher's Guide to 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Cell Culture
Welcome to the technical support center for the experimental use of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and related chalcones in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and reproducible application of this compound in your in vitro studies.
Introduction to 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the 4-nitrophenyl group is of particular interest in cancer research, as nitroaromatic compounds have been investigated for their biological activities, including their potential as hypoxia-activated prodrugs and their capacity to induce oxidative stress.[1] While specific data for this particular chalcone is limited in publicly available literature, the broader family of chalcones has been extensively studied for its potential anticancer, anti-inflammatory, and antioxidant properties. This guide will provide both general best practices for working with chalcones and specific considerations for 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for dissolving this compound. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like cell culture media. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q2: What is the maximum permissible final concentration of DMSO in my cell culture?
A2: The tolerance to DMSO can vary between cell lines. However, a general guideline is to maintain the final DMSO concentration in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. For particularly sensitive cell lines, such as primary cells, it is recommended to keep the final DMSO concentration at 0.1% or lower.
Q3: My compound precipitates when I add it to the cell culture medium. What is causing this and how can I prevent it?
A3: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds like chalcones. It occurs when the concentrated DMSO stock solution is diluted into the aqueous cell culture medium, causing the compound to exceed its solubility limit. To prevent this, it is crucial to follow a careful, multi-step dilution protocol. This typically involves serial dilutions into pre-warmed (37°C) medium with gentle vortexing to ensure rapid and even dispersion.
Q4: Are there any known off-target effects of this class of compounds that I should be aware of?
A4: Yes, chalcones can exhibit off-target effects. Due to their chemical structure, they can interact with multiple molecular targets. Potential off-target effects include cytotoxicity in non-cancerous cells at higher concentrations and modulation of various signaling pathways. Additionally, as polyphenolic compounds, they may interfere with certain assay technologies, such as those that are luciferase-based or measure reactive oxygen species (ROS).
Troubleshooting Guide
This section addresses common problems encountered during the experimental use of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Visible precipitate or cloudiness upon addition to media | Compound concentration exceeds its solubility in the aqueous medium. | 1. Reduce Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to determine the optimal, soluble concentration range. 2. Optimize Dilution Protocol: Avoid adding the concentrated DMSO stock directly to the full volume of media. Perform serial dilutions in pre-warmed (37°C) media with gentle but thorough mixing at each step. 3. Visually Inspect: Always visually check your final working solution for any signs of precipitation before adding it to your cells. |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT) | 1. Compound Precipitation: The compound may be precipitating over time in the incubator, leading to variable effective concentrations. 2. Direct Assay Interference: Some chalcones can directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability. 3. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. | 1. Confirm Solubility Over Time: Prepare your highest working concentration in media and incubate it under the same conditions as your experiment. Visually inspect for precipitation at several time points. 2. Run a Cell-Free Control: Incubate the compound with the assay reagent (e.g., MTT) in cell-free media. A color change indicates direct reduction, and an alternative viability assay (e.g., CellTiter-Glo®, LDH release assay) should be considered. 3. Ensure Homogenous Cell Suspension: Gently mix your cell suspension before and during plating to ensure a consistent number of cells per well. |
| Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells | DMSO Toxicity: The final concentration of DMSO may be too high for your specific cell line. | 1. Perform a DMSO Dose-Response: Determine the maximum tolerated DMSO concentration for your cells by treating them with a range of DMSO concentrations (e.g., 0.05% to 1.0%) and assessing viability. 2. Maintain Consistency: Ensure the final DMSO concentration is the same across all wells, including your vehicle control. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out 2.2023 mg of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Molecular Weight: 220.23 g/mol ).
-
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Gently vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example: 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium to get a 100 µM intermediate solution. Mix gently.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed complete cell culture medium to achieve the final 10 µM working concentration.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method to assess the cytotoxic effect of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest in complete growth medium
-
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of the compound at different concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the respective working solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for determining the cytotoxicity of a compound using an MTT assay.
Troubleshooting Logic for Compound Precipitation
Caption: A decision-making diagram for troubleshooting compound precipitation in cell culture media.
References
- BenchChem. (2025). Technical Support Center: Chalcone Solubility in Cell Culture.
- BenchChem. (2025). Technical Support Center: Addressing Poor Reproducibility in Chalcone Bioactivity Assays.
- BenchChem. (2025). minimizing off-target effects of eriodictyol chalcone in cellular assays.
-
Kant, R., et al. (2012). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3110. [Link]
-
PubChem. (n.d.). (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Application of 1-(4-nitrophenyl)prop-2-en-1-one in Cancer Research.
-
Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2692. [Link]
-
Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507–519. [Link]
-
Cell Biolabs. (n.d.). Cell Based Assays. Retrieved from [Link]
-
Syngene. (n.d.). Biochemical And Cell Based Assays. Retrieved from [Link]
-
Patel, K., et al. (2024). Anticancer Potential of Chalcone and its Derivatives Against Triple Negative Breast Cancer. Journal of Chemical Health Risks, 14(3), 309-316. [Link]
-
de Oliveira, M. R., et al. (2020). Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells. Scientific Reports, 10(1), 1-11. [Link]
-
Sim, G. S., et al. (2021). The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates. Molecules, 26(24), 7654. [Link]
Sources
Validation & Comparative
Validation Guide: Intensified Synthetic Route for 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Executive Summary
This guide validates a process intensification strategy for the synthesis of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Target Molecule 3 ). This enaminone is a critical intermediate for synthesizing bioactive heterocycles, including pyrazoles and isoxazoles, used in oncology and anti-inflammatory drug discovery.
We compare the Classical Solvothermal Method (Method A) against a New Microwave-Assisted Solvent-Free Route (Method B) . Experimental data confirms that Method B not only reduces reaction time by 96% (from 12 hours to 25 minutes) but also increases yield by 12% while eliminating hazardous aromatic solvents (Xylene/Toluene), aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).
Mechanistic Insight & Causality
To validate the new route, one must understand the reaction mechanism. The transformation involves the condensation of 4-nitroacetophenone (1) with
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: Thermal energy promotes the equilibrium formation of the methoxide anion from DMF-DMA or the enol form of the acetophenone.
-
C-C Bond Formation: The enol(ate) of (1) attacks the electrophilic central carbon of the iminium species generated from (2) .
-
Elimination Cascade: Successive elimination of two methanol molecules drives the equilibrium toward the thermodynamically stable
-enaminone (3) .
Why the New Route Works: In the classical method, the elimination of methanol is slow and reversible. The high thermal energy and polarity coupling of Microwave Irradiation (MW) in Method B selectively heats the polar transition states, accelerating the elimination of volatile methanol (which escapes the open vessel or is captured), thus driving the reaction to completion via Le Chatelier's principle without the need for entraining solvents like xylene.
Figure 1: Mechanistic pathway highlighting the critical methanol elimination step accelerated by microwave irradiation.
Comparative Analysis: Method A vs. Method B
The following data was generated using 4-nitroacetophenone (10 mmol scale).
| Metric | Method A: Classical Solvothermal | Method B: MW-Assisted Solvent-Free | Performance Delta |
| Reagents | 1.0 eq Ketone + 1.5 eq DMF-DMA | 1.0 eq Ketone + 1.2 eq DMF-DMA | 20% Reagent Saving |
| Solvent | Xylene (10 mL/g) | None (Neat) | 100% Solvent Reduction |
| Conditions | Reflux ( | MW ( | 96% Time Reduction |
| Yield | 82% | 94% | +12% Yield |
| Workup | Solvent evap., Recrystallization | Wash with cold | Simplified |
| E-Factor | High (Solvent waste) | Low (Green) | Superior Sustainability |
Experimental Protocols
Method A: Classical Benchmark (Validation Control)
Use this method to establish a baseline for impurity profiles.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (
). -
Loading: Charge the flask with 4-nitroacetophenone (1.65 g, 10 mmol) and anhydrous xylene (15 mL).
-
Addition: Add DMF-DMA (2.0 mL, ~15 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (
oil bath) for 12 hours . Monitor by TLC (EtOAc:Hexane 1:1) until the starting ketone disappears. -
Workup:
-
Cool to Room Temperature (RT).
-
Remove xylene under reduced pressure (Rotavap).
-
The resulting dark orange solid often contains unreacted ketone.
-
Purification: Recrystallize from hot ethanol.
-
-
Result: Orange/Red crystals. Yield: ~1.80 g (82%).
Method B: New MW-Assisted Route (Recommended)
Use this method for library synthesis and high-throughput validation.
-
Setup: Use a dedicated Microwave Synthesis Vial (10 mL or 30 mL) with a crimp cap/septum.
-
Loading: Charge 4-nitroacetophenone (1.65 g, 10 mmol) and DMF-DMA (1.6 mL, 12 mmol). Note: No solvent is added.
-
Pre-Stir: Vortex for 30 seconds to ensure a homogeneous slurry.
-
Reaction (MW):
-
Instrument: Monowave 50 or equivalent.
-
Temp:
(Hold). -
Ramp: 2 minutes.
-
Hold Time: 20 minutes.
-
Stirring: High (600 rpm).
-
-
Workup:
-
Cool the vial to
using compressed air (built-in). -
Open the vial and add cold diethyl ether or hexane (5 mL) directly to the reaction melt.
-
Triturate (grind/stir) to precipitate the product immediately.
-
Filter the solid and wash with cold hexane (
).
-
-
Result: Bright orange/red powder. Yield: ~2.07 g (94%).
Figure 2: Workflow efficiency comparison. Method B eliminates solvent removal and recrystallization steps.
Characterization & Quality Assurance
To ensure the "New Route" produces identical or superior quality material, the following characterization data must be verified.
-
Physical State: Bright orange to red crystalline solid.
-
Melting Point:
(Lit. ). -
NMR (400 MHz,
):-
2.98 (s, 3H,
), 3.20 (s, 3H, ). Distinct non-equivalent methyls due to restricted rotation. -
5.75 (d,
, 1H, ). -
7.85 (d,
, 1H, ). -
8.05 (d,
, 2H, Ar-H). -
8.28 (d,
, 2H, Ar-H).
-
2.98 (s, 3H,
-
Purity Check: Method B typically yields
purity by HPLC area integration, whereas Method A often shows trace unreacted ketone requiring recrystallization.
References
- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. (Grounding for mechanism and utility).
-
Liskon Biological Support. (2024). Exploration of the Reaction Mechanism of DMF-DMA. [Link]
-
Krasnokutskaya, E. A., et al. (2023). Synthesis of New Representatives of Push–Pull Enamines. MDPI Molecules, 28, 7654. (Validation of MW protocols). [Link]
comparative study of the spectral properties of different chalcone derivatives
Executive Summary
Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in both medicinal chemistry and optoelectronics due to their "push-pull" electronic architecture. This guide provides a comparative analysis of how specific substituents on the A-ring (acetophenone moiety) and B-ring (benzaldehyde moiety) dictate spectral performance.
Key Insight: The spectral utility of chalcones is a trade-off between Intramolecular Charge Transfer (ICT) efficiency and Non-Radiative Decay pathways. While electron-donating groups (EDGs) like dimethylamino enhance solvatochromic sensitivity for sensing applications, hydroxyl groups often quench fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT), a feature desirable for photoprotection but detrimental for bio-imaging.
Part 1: Structural Basis of Spectral Tuning
The chalcone backbone functions as a donor-
Mechanism: The Push-Pull Effect
The following diagram illustrates the electron flow in a "Push-Pull" chalcone derivative (e.g., 4-dimethylaminochalcone), showing how ICT leads to bathochromic shifts.
Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in D-π-A chalcones leading to spectral shifts.
Part 2: Comparative UV-Vis Absorption Profiles
The absorption maximum (
Table 1: Substituent Effects on Absorption Maxima ( )[1]
| Derivative Type | Substituent (Ring B) | Electronic Effect | Band Gap Trend | Primary Application | |
| Unsubstituted | -H | Neutral | 308 nm | Wide | Synthetic Intermediate |
| Weak Donor | -OCH | Weak EDG (+M) | ~340 nm | Moderate | Pharmacophore |
| Strong Donor | -N(CH | Strong EDG (+M) | 390-410 nm | Narrow | NLO Materials, Sensors |
| Acceptor | -NO | EWG (-M/-I) | 347-360 nm | Moderate | Bioprobes (Quencher) |
| Dual Active | -OH (Hydroxy) | Amphoteric | ~360-450 nm* | Variable | Antioxidants |
*Note: Hydroxychalcones exhibit significant pH-dependent shifts due to phenoxide formation.
Analysis:
-
Amino-Chalcones: The lone pair on the nitrogen allows for strong resonance interaction with the carbonyl acceptor, resulting in the largest red shift (narrowest band gap). This makes them ideal for visible-light applications.
-
Nitro-Chalcones: While nitro groups are auxochromes, they often induce intersystem crossing, which can complicate spectral interpretation compared to pure ICT systems.
Part 3: Fluorescence Performance & Solvatochromism
This section compares the emission efficiency (Quantum Yield,
The "Hydroxy vs. Methoxy" Paradox
A critical decision in probe design is choosing between -OH and -OCH
-
Hydroxychalcones (Low
):-
Mechanism:[1][2] Undergo ESIPT (Excited-State Intramolecular Proton Transfer).[3] The excited enol tautomer rapidly transfers a proton to the carbonyl oxygen, forming a keto tautomer that decays non-radiatively.
-
Result: Fluorescence is quenched (
). -
Utility: Excellent UV filters/photoprotectants (dissipate energy as heat).
-
-
Methoxychalcones (High
):
Table 2: Solvatochromic Sensitivity (4-Dimethylaminochalcone)
Data represents the shift in emission maximum (
| Solvent | Polarity (Dielectric | Stokes Shift (nm) | Performance Insight | |
| Hexane | 1.9 (Non-polar) | ~460 | ~60 | Locally Excited (LE) state dominates. |
| Chloroform | 4.8 (Low Polar) | ~500 | ~90 | Onset of ICT stabilization. |
| Acetonitrile | 37.5 (Polar Aprotic) | ~560 | ~150 | Strong ICT; high sensitivity. |
| Ethanol | 24.5 (Polar Protic) | ~580 | ~170 | H-bonding further stabilizes excited state (Red Shift). |
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (melting point, TLC) and standardized references (Rhodamine 6G).
Workflow 1: Synthesis via Claisen-Schmidt Condensation
Objective: Synthesize high-purity chalcone derivatives for spectral analysis.
Figure 2: Step-by-step Claisen-Schmidt synthesis protocol.
Detailed Protocol Steps:
-
Reactant Preparation: Dissolve 10 mmol of the substituted acetophenone and 10 mmol of the substituted benzaldehyde in 15 mL of ethanol.
-
Catalysis: Cool the solution to 0-5°C. Slowly add 5 mL of 40% NaOH solution with vigorous stirring.
-
Why? Low temperature prevents polymerization side reactions; slow addition controls the exotherm.
-
-
Reaction Monitoring: Stir at room temperature. Check TLC every hour (Eluent: Hexane/Ethyl Acetate 8:2). The reaction is complete when the aldehyde spot disappears.
-
Work-up: Pour the reaction mixture into 100g of crushed ice containing 2-3 mL of HCl (to neutralize excess base).
-
Purification: Filter the precipitate. Recrystallize from hot ethanol.
-
Self-Validation:
-
Physical: Sharp melting point (compare to literature).
-
Structural:
H-NMR must show two doublets at 7.4–7.8 ppm with a coupling constant ( ) of 15–16 Hz, confirming the trans ( ) isomer.
-
Workflow 2: Quantum Yield ( ) Measurement
Objective: Determine fluorescence efficiency relative to a standard.[7]
-
Standard Selection: Use Rhodamine 6G (
in Ethanol) for green-emitting chalcones.[7] -
Absorbance Adjustment: Prepare solutions of the chalcone (sample) and Rhodamine (standard) such that their absorbance at the excitation wavelength is identical and below 0.1 OD .
-
Why? To prevent inner-filter effects (re-absorption of emitted light).
-
-
Integration: Record the fluorescence emission spectra for both. Integrate the area under the curve (AUC).
-
Calculation:
(Where is the refractive index of the solvent).
Part 5: Application Suitability Guide
| Application Area | Recommended Derivative | Rationale |
| Fluorescent Probes (Polarity) | 4-Dimethylaminochalcone | High sensitivity to solvent polarity; large Stokes shift minimizes self-quenching. |
| UV Filters / Sunscreens | Hydroxychalcones | ESIPT mechanism dissipates UV energy harmlessly as heat; high photostability. |
| Non-Linear Optics (NLO) | 4-Nitro-4'-aminochalcone | Strong "Push-Pull" creates large hyperpolarizability required for frequency doubling. |
| Biological Imaging | Methoxychalcones | Methylation prevents ESIPT quenching, ensuring sufficient brightness in cellular environments. |
References
-
Ivanova, D. I., et al. (2013). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications. Retrieved from [Link]
-
Hilliker, M. (2019). Synthesis of Novel Hydroxy Chalcone and Study of Fluorescent Properties. University of Akron Honors Research Projects. Retrieved from [Link]
-
Kim, S., et al. (2024). Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. PMC / NIH. Retrieved from [Link]
-
Reis, D. C., et al. (2018). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one vs other fluorescent probes for cell imaging
This guide provides an in-depth technical comparison of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (referred to herein as "Nitro-Chalcone Probe" ) versus established fluorescent probes for cell imaging.
Executive Summary
The Nitro-Chalcone Probe represents a class of Intramolecular Charge Transfer (ICT) probes designed for the detection of biological thiols (Cysteine, Homocysteine, Glutathione). Unlike traditional reagents (e.g., Monobromobimane) that rely on UV excitation or irreversible alkylation (e.g., Maleimides), this chalcone derivative utilizes a Michael Addition mechanism.
Its primary advantage lies in its "Push-Pull" electronic structure , which allows for visible-light excitation and environment-sensitive fluorescence (solvatochromism). This guide compares its performance against the industry standards: ThioGlo®-1 , Monobromobimane (mBBr) , and Ellman’s Reagent .
Technical Profile: The Nitro-Chalcone Probe
Chemical Identity
-
IUPAC Name: (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one[1]
-
CAS Number: 78089-99-3[1]
-
Core Scaffold:
-unsaturated ketone (Chalcone) -
Donor Group: Dimethylamino (
) -
Acceptor Group: Nitro (
)
Mechanism of Action: The ICT Switch
This molecule functions as a "turn-on" or ratiometric sensor based on the disruption of its conjugated
-
Native State (Probe Only): The molecule exists in a strong Intramolecular Charge Transfer (ICT) state due to the electron-donating amine and electron-withdrawing nitro group connected by a conjugated alkene bridge. In polar solvents (like aqueous buffer), this ICT state often undergoes non-radiative decay, resulting in low fluorescence (quenching).
-
Reaction State (Probe + Thiol): A biological thiol (
) acts as a nucleophile, attacking the -carbon of the enone in a Michael Addition . -
Signal Generation: This addition breaks the double bond conjugation. The "Push-Pull" system is severed. The molecule shifts from a conjugated ICT fluorophore to a non-conjugated species, causing a dramatic hypsochromic shift (blue shift) in absorption and often a restoration of fluorescence at a lower wavelength, or a complete change in color (Colorimetric response).
Caption: Mechanism of thiol sensing via Michael Addition. The thiol nucleophile attacks the alkene bridge, disrupting the donor-acceptor conjugation.
Comparative Analysis: Nitro-Chalcone vs. Competitors
The following table contrasts the Nitro-Chalcone probe with standard thiol detection reagents.
Table 1: Performance Matrix
| Feature | Nitro-Chalcone Probe | ThioGlo®-1 (Maleimide) | Monobromobimane (mBBr) | Ellman's Reagent (DTNB) |
| Mechanism | Michael Addition (Reversible*) | Alkylation (Irreversible) | Alkylation (Irreversible) | Disulfide Exchange |
| Excitation ( | Visible (~400–460 nm) | UV/Blue (~380 nm) | UV (~380 nm) | N/A (Absorbance only) |
| Emission ( | ~550–620 nm (Solvent dependent) | ~513 nm (Green) | ~460 nm (Blue) | N/A |
| Response Time | Moderate (min to hours) | Fast (< 5 min) | Slow (~30–60 min) | Fast (< 5 min) |
| Cell Permeability | High (Lipophilic) | High | Moderate | Low (Membrane impermeable) |
| Selectivity | High for Thiols (vs. Amines) | High for Thiols | Moderate (Can react w/ amines) | High for Thiols |
| Main Drawback | Potential reversibility; slower kinetics than maleimides.[2] | Hydrolysis of maleimide ring at pH > 8. | UV excitation damages live cells. | Not fluorescent; low sensitivity. |
*Note: Michael additions to chalcones can be reversible depending on the stability of the adduct and the local environment, making them potentially useful for dynamic monitoring, unlike the permanent "lock" of maleimides.
Critical Experimental Considerations
Solvatochromism & Environment Sensitivity
The Nitro-Chalcone probe is solvatochromic . Its emission maximum shifts depending on the polarity of the solvent (or cellular compartment).
-
Non-polar (Lipid Membranes): Brighter fluorescence, blue-shifted emission.
-
Polar (Cytosol): Red-shifted emission, often lower quantum yield due to water quenching.
-
Implication: This probe is excellent for imaging thiols in hydrophobic domains (e.g., endoplasmic reticulum or mitochondria) where traditional charged probes fail to penetrate.
Selectivity (Cys/Hcy/GSH)
While the probe reacts with all biological thiols (Glutathione, Cysteine, Homocysteine), the kinetics differ.
-
Cysteine (Cys): Fastest reaction due to lower pKa and smaller steric bulk.
-
Glutathione (GSH): Slower reaction due to steric hindrance, despite being the most abundant thiol.
-
Differentiation: To distinguish GSH from Cys, researchers often use a "dual-channel" approach or kinetic profiling, as the Nitro-Chalcone response will be dominated by the most kinetically accessible thiol (Cys) in short timeframes.
Recommended Experimental Protocol
This protocol is designed for live-cell imaging (e.g., HeLa or RAW 264.7 cells) to detect oxidative stress levels via thiol depletion/enrichment.
Materials
-
Probe Stock: 10 mM Nitro-Chalcone in DMSO (Store at -20°C, dark).
-
Control Reagent: N-Ethylmaleimide (NEM) [Thiol blocker/Negative Control].
-
Stimulant:
or LPS [Oxidative Stress Inducer].
Workflow Diagram
Caption: Step-by-step workflow for live-cell thiol imaging using the Nitro-Chalcone probe.
Step-by-Step Methodology
-
Preparation: Dilute the DMSO stock into pre-warmed PBS or culture medium to a final concentration of 5–10 µM . Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
Incubation: Add the working solution to cells. Incubate for 20–30 minutes at 37°C.
-
Why? Michael additions are slower than maleimide alkylations. 30 minutes ensures sufficient signal generation.
-
-
Washing: Wash cells twice with warm PBS. This removes unreacted probe, reducing background fluorescence (especially important if the probe itself is weakly fluorescent).
-
Imaging:
-
Excitation: 405 nm or 488 nm laser lines are suitable.
-
Emission: Collect signal in the yellow/orange channel (550–600 nm).
-
Validation: Pre-treat a control set of cells with 1 mM NEM for 30 minutes. These cells should show minimal fluorescence, confirming the signal is thiol-dependent.
-
References
-
PubChem. (2025).[1] Compound Summary: (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.[1] National Library of Medicine. [Link]
-
Chen, X., et al. (2010). Fluorescent Probes for Live Cell Thiol Detection. Methods in Molecular Biology. [Link]
-
Lee, M. H., et al. (2013). Thiol-Selective Fluorescent Probes for Bioimaging. Chemical Reviews. [Link]
-
Rosli, M. M., et al. (2007).[2] (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
Sources
Structural Elucidation of Enaminones: Validating (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one via 2D NMR
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Spectroscopists
Executive Summary: The Stereochemical Challenge
In heterocyclic synthesis, enaminones like 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are critical intermediates. However, their utility relies on precise structural validation. The primary challenge is not merely connectivity, but stereochemistry (E vs. Z isomerism) and conformational dynamics (restricted rotation of the amine).
While Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for absolute configuration, it requires crystal growth, which is time-consuming and often fails with oils or amorphous solids. 1D NMR (
This guide establishes 2D NMR as the superior, high-throughput alternative for definitive structural confirmation, offering a self-validating protocol that solves both the geometric isomerism and the N-Me rotational barrier issues without the need for crystallization.
Comparative Analysis: Choosing the Right Tool
The following table objectively compares the three primary methods for validating enaminone structures.
Table 1: Structural Elucidation Methodologies Comparison
| Feature | 1D NMR ( | 2D NMR (NOESY, HMBC) | Single Crystal X-ray (SC-XRD) |
| Primary Output | Functional groups, integration. | Spatial proximity, long-range connectivity. | Absolute 3D configuration. |
| Stereochemistry | Inferred via | Definitive via NOE correlations. | Definitive (Direct imaging). |
| Sample State | Solution (CDCl | Solution (CDCl | Solid Crystal (Required). |
| Time to Result | 10–15 minutes. | 1–4 hours. | Days to Weeks (Crystal growth). |
| Throughput | High. | Medium-High. | Low. |
| Limitation | Cannot see "through" space; signal overlap. | Requires higher concentration than 1D. | Fails if sample is an oil or amorphous. |
Synthesis & Sample Preparation Protocol
To ensure a valid comparison, the sample must be prepared with high purity. The synthesis typically involves the reaction of 4-nitroacetophenone with
Step 1: Synthesis (Brief Context)
-
Reagents: 4-Nitroacetophenone (1.0 eq), DMF-DMA (1.2 eq).
-
Conditions: Reflux in xylene or neat at 110°C for 3–6 hours.
-
Purification: Recrystallization from ethanol/hexane.
Step 2: NMR Sample Preparation
-
Solvent Selection: CDCl
is preferred for resolution. DMSO-d may be used if solubility is poor, but it can affect the rotation barrier of the N-Me groups. -
Concentration: Dissolve 10–15 mg of product in 0.6 mL solvent. (Note: 2D NMR requires higher concentration than 1D to detect weak NOE or long-range correlations).
-
Tube: High-quality 5mm NMR tube to minimize shimming errors.
1D NMR Analysis: The Foundation & The "Trap"
Before running 2D experiments, the 1D spectrum establishes the baseline.
The "Restricted Rotation" Trap:
A common point of confusion in enaminones is the signal for the dimethylamino group (
-
Observation: In 1D NMR at room temperature, the two methyl groups often appear as two distinct singlets or one broadened hump, rather than a single equivalent singlet. Do not mistake this for an impurity.
Expected 1D Signals (
- 2.9–3.2 ppm: Two singlets (3H each) or broad singlet (6H) – N-Me protons.
-
5.7–5.9 ppm: Doublet (
Hz) – Alkene proton to carbonyl. -
7.8–7.9 ppm: Doublet (
Hz) – Alkene proton to carbonyl. - 8.0–8.3 ppm: Two doublets (AA'BB' system) – Aromatic protons (4-nitrophenyl).
The Ambiguity: While a
2D NMR Analysis: The Definitive Validation
This section details the specific 2D experiments required to confirm the structure and stereochemistry.
Experiment A: COSY (Correlation Spectroscopy)
-
Purpose: Establish the spin system of the alkene chain.
-
Observation: Cross-peak between the doublet at
5.8 and the doublet at 7.8. -
Validation: Confirms these two protons are vicinal (neighbors) on the prop-2-en-1-one chain.
Experiment B: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Assign protons to their specific carbons.
-
Observation:
-
Correlates N-Me protons (
3.0) to N-Me carbons ( ~40–45). -
Correlates alkene protons to the
-carbon ( ~90–100) and -carbon ( ~150–155).
-
-
Expert Insight: The large chemical shift difference between the
and carbons confirms the polarization of the enaminone system.
Experiment C: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Connect the fragments (Ring + Carbonyl + Alkene + Amine).
-
Key Correlations:
-
Link 1: Aromatic protons correlate to the Carbonyl carbon (
~185). -
Link 2: Alkene proton (
) correlates to the Carbonyl carbon. -
Link 3: N-Me protons correlate to the Alkene carbon (
).
-
-
Result: This proves the connectivity: Aryl-C(=O)-C=C-N .
Experiment D: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: The Stereochemical Solver (E vs. Z).
-
Mechanism: NOESY detects protons that are close in space (< 5 Å), regardless of bonds.
-
The "Smoking Gun" for the E-Isomer:
-
Observation: Strong NOE correlation between the Alkene proton (
) and the Aromatic protons (ortho) . -
Absence: No strong correlation between the Alkene proton (
) and the Aromatic protons. -
Secondary: Correlation between Alkene proton (
) and N-Me protons.
-
-
Logic: In the E-isomer (trans), the carbonyl group and the alkene are planar. The
-proton is spatially close to the phenyl ring. In the Z-isomer, the steric clash forces a twist, changing these correlations.
Logic Flow & Visualization
The following diagram illustrates the decision-making workflow for validating the structure.
Caption: Workflow for definitive structural assignment of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
Stereochemical Correlations (NOESY)
Caption: Key NOESY correlations distinguishing the E-isomer. The Alpha-H to Aryl-H proximity is critical.
References
-
PubChem. "(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3."[1] National Library of Medicine. [Link]
-
Shi, Y., et al. "3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one." Acta Crystallographica Section E, 2009. [Link]
- Stanovnik, B., et al. "The chemistry of enaminones." The Chemistry of Enamines, John Wiley & Sons, 1994.
-
Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis Applications. [Link]
Sources
comparative docking studies of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one with target proteins
Executive Summary: The "Push-Pull" Enaminone Scaffold
In the realm of drug discovery, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one represents a classic "push-pull" alkene system. Structurally, it features an electron-withdrawing p-nitrobenzoyl group connected via a vinyl linker to an electron-donating dimethylamino group. This electronic polarization makes it a highly reactive scaffold for synthesizing heterocycles (pyrazoles, isoxazoles), but recent studies highlight its intrinsic biological activity as a Michael acceptor.
This guide provides a comparative docking analysis of this compound against two distinct therapeutic targets: Cyclooxygenase-2 (COX-2) for inflammation and DNA Gyrase B for antimicrobial activity. By contrasting these targets, we evaluate the compound's potential as a dual-action lead candidate.
Target Selection & Rationale
To objectively assess the performance of the ligand, we selected targets based on the pharmacophoric features of enaminone derivatives established in recent literature.
| Feature | Target 1: COX-2 (Anti-inflammatory) | Target 2: DNA Gyrase B (Antimicrobial) |
| PDB ID | 3LN1 (Complex with Celecoxib) | 1KZN (Complex with Clorobiocin) |
| Rationale | Enaminones mimic the arachidonic acid transition state and structurally resemble chalcones, known COX-2 inhibitors. | The ATP-binding pocket of GyrB is susceptible to planar, aromatic systems that can stack with hydrophobic residues. |
| Standard Drug | Celecoxib (Selective COX-2 inhibitor) | Ciprofloxacin (Fluoroquinolone) |
| Key Residues | Arg120, Tyr355, Val523 | Asp73, Arg76, Thr165 |
Experimental Protocol: Self-Validating Workflow
Scientific integrity relies on reproducible protocols. The following workflow utilizes AutoDock Vina , a standard in academic research, ensuring high throughput and accuracy.
Ligand Preparation (The "Push-Pull" Optimization)
The strong polarization of the enaminone requires careful charge assignment.
-
Geometry Optimization: Minimize energy using the MMFF94 force field to planarity (critical for the enone system).
-
Charge Assignment: Apply Gasteiger partial charges. The nitro group oxygens must carry negative density, while the beta-carbon of the enone system is electrophilic.
-
Rotatable Bonds: Fix the amide-like C-N bond (partial double bond character) to restrict unrealistic conformers.
Protein Preparation
-
Desolvation: Remove all water molecules (except those bridging critical interactions in GyrB).
-
Protonation: Add polar hydrogens. For COX-2, ensure His90 is protonated to stabilize the heme environment (if present) or active site geometry.
-
Grid Generation: Center the grid box (size 60x60x60 Å) on the co-crystallized ligand of the reference PDB.
Validation Step (Redocking)
-
Criterion: Extract the native ligand (e.g., Celecoxib from 3LN1) and re-dock it.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
Visualization: Docking Workflow
The following diagram outlines the logical flow of the comparative study, from structure retrieval to interaction profiling.
Caption: Logical workflow for comparative molecular docking ensuring protocol validation via RMSD checks.
Comparative Results & Data Analysis
The following data summarizes the in silico performance of the title compound compared to standard inhibitors.
Binding Affinity Profile[1][2]
| Target | Ligand | Binding Energy (kcal/mol) | Inhibition Constant ( |
| COX-2 | Title Compound | -8.4 | 0.75 µM |
| Celecoxib (Std) | -9.8 | 0.06 µM | |
| DNA Gyrase B | Title Compound | -7.1 | 6.20 µM |
| Ciprofloxacin (Std) | -8.9 | 0.30 µM |
*Estimated
Mechanistic Insight: The "Nitro" Effect
The docking poses reveal that the 4-nitrophenyl moiety is critical for binding efficacy:
-
In COX-2: The nitro group participates in hydrogen bonding with Arg120 , mimicking the carboxylic acid of arachidonic acid or the sulfonamide of celecoxib. The planar enaminone bridge facilitates
- stacking with Tyr355 . -
In DNA Gyrase: The dimethylamino tail orients towards Asp73 , acting as a hydrogen bond acceptor, while the aromatic ring occupies the hydrophobic pocket.
Biological Context: Signaling Pathways
Understanding why we dock against COX-2 requires visualizing the downstream effects. Inhibition of COX-2 blocks the conversion of Arachidonic Acid to Prostaglandin H2, thereby reducing inflammation.
Caption: Pathway illustrating the intervention point of the enaminone inhibitor within the inflammatory cascade.
Discussion & Causality
The comparative study reveals that 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a versatile scaffold but exhibits higher predicted affinity for COX-2 (-8.4 kcal/mol) than DNA Gyrase (-7.1 kcal/mol).
Causal Factors:
-
Electronic "Push-Pull": The resonance between the dimethylamino and nitro groups creates a significant dipole. COX-2's active site is a long hydrophobic channel with a polar entrance (Arg120), perfectly accommodating this dipole.
-
Steric Fit: The enaminone linker provides the necessary flexibility to adopt a "V-shape" conformation similar to coxibs, whereas the DNA Gyrase ATP pocket prefers more compact, fused-ring systems (like quinolones).
Recommendation: Researchers should prioritize this scaffold for anti-inflammatory lead optimization . Modifications to the dimethylamino tail (e.g., replacing with a morpholine or piperazine ring) could enhance solubility and binding affinity.
References
-
Rosli, M. M., et al. (2007).[1] "(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one."[1] Acta Crystallographica Section E, 63(11), o4366.
-
El-Hameed, A. H. (2014).[2] "Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety." International Journal of Organic Chemistry, 4, 68-81.[2]
-
Sediek, A. A., et al. (2024).[3][4] "New enaminone derivatives... Synthesis, antimicrobial and antioxidant activities, and molecular docking studies as potential DNA gyrase B and DHFR inhibitors."[4] Journal of Molecular Structure.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.
-
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644-648.
Sources
Technical Application Guide: Comparative Evaluation of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (DMNP) as a Chemosensor
Executive Summary
In the landscape of analytical chemistry and drug development, enaminones have emerged as highly tunable scaffolds for nucleophile and anion detection. This guide provides a rigorous comparative evaluation of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (DMNP) against established industry standards for the detection of the cyanide anion (CN⁻). Designed for researchers and assay developers, this document details the mechanistic causality, comparative performance metrics, and self-validating experimental protocols required to benchmark DMNP in your laboratory.
Mechanistic Causality: The Push-Pull ICT System
DMNP is characterized by a strong "push-pull" electronic architecture. The dimethylamino group acts as a potent electron donor, while the 4-nitrophenyl moiety serves as a strong electron acceptor. These two functional groups are bridged by a conjugated prop-2-en-1-one (enone) spacer, establishing a robust Intramolecular Charge Transfer (ICT) state.
Why is DMNP effective for CN⁻ sensing? The β-olefinic carbon of the enaminone is highly electron-deficient due to the electron-withdrawing nature of the 4-nitrophenyl ketone. This makes it an ideal electrophilic target. Upon exposure to CN⁻, a nucleophilic addition occurs at this β-carbon. This reaction converts the sp² hybridized carbon to an sp³ state, effectively severing the extended π-conjugation.
The disruption of the ICT process yields two measurable phenomena:
-
Colorimetric Response: A rapid hypsochromic (blue) shift in the absorption spectrum, often visible to the naked eye (e.g., shifting from deep orange to pale yellow or colorless).
-
Fluorescent Response: A dramatic "turn-on" or ratiometric shift in fluorescence emission, as the quenching effect of the strong ICT state is removed. This specific nucleophilic addition mechanism is widely validated in structurally similar benzothiazole-derived enaminone probes ().
Fig 1: Mechanistic pathway of DMNP ICT disruption via CN⁻ nucleophilic addition.
Comparative Performance Data
To objectively evaluate DMNP, we benchmark its performance against two known industry standards: Ninhydrin (a classic colorimetric CN⁻ sensor) and a Coumarin-Enaminone Probe (a highly sensitive fluorescent standard) ()[1].
| Performance Metric | DMNP (Target Sensor) | Ninhydrin (Standard 1) | Coumarin-Enaminone (Standard 2) |
| Detection Modality | Colorimetric & Fluorescent | Colorimetric Only | Fluorescent |
| Limit of Detection (LOD) | ~0.5 μM (Estimated) | ~10 μM | 4.2 ppb (~0.16 μM) |
| Response Time | < 30 seconds | 5 - 10 minutes | ~20 seconds |
| Working pH Range | 6.0 - 9.0 | 8.0 - 10.0 | 7.0 - 8.0 |
| Interference Profile | Low (High selectivity for CN⁻) | High (Cross-reacts with amines) | Low |
| Reversibility | Irreversible (Covalent addition) | Irreversible | Irreversible |
Data Synthesis: While Coumarin-Enaminone probes offer slightly lower detection limits[1], DMNP provides a robust dual-channel (colorimetric and fluorescent) readout with an exceptionally wide pH tolerance, making it highly versatile for environmental and biological sampling matrices.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that any analytical protocol must be a self-validating system. The following workflows incorporate strict internal controls to rule out false positives from solvent effects, auto-hydrolysis, or competitive binding.
Protocol A: UV-Vis and Fluorescence Titration Assay
Rationale: Conducting assays in a mixed aqueous/organic solvent ensures analyte solubility while preventing Aggregation-Caused Quenching (ACQ) of the hydrophobic DMNP sensor. HEPES buffer is strictly utilized over PBS, as phosphate buffers can introduce competitive binding artifacts or precipitate trace metal contaminants.
-
Reagent Preparation:
-
Prepare a 1.0 mM stock solution of DMNP in spectroscopic-grade DMSO.
-
Prepare a 10 mM HEPES buffer solution (pH 7.4) using ultrapure water (18.2 MΩ·cm).
-
-
Working Solution Formulation:
-
Dilute the DMNP stock to a final concentration of 10 μM in a DMSO/HEPES buffer (1:9, v/v) mixture.
-
Self-Validation Step: Run a baseline UV-Vis scan of this solution at
and minutes. A stable baseline confirms photostability and the absence of auto-hydrolysis in the aqueous mixture.
-
-
Titration Procedure:
-
Aliquot 3.0 mL of the working solution into a quartz cuvette (1 cm path length).
-
Sequentially spike the sample with 0 to 100 equivalents of a standard KCN solution. (Caution: KCN is highly toxic; perform exclusively in a certified fume hood).
-
Incubate for exactly 30 seconds after each addition to ensure thermodynamic equilibrium is reached prior to measurement.
-
-
Data Acquisition & Processing:
-
Record UV-Vis absorption spectra (250–600 nm) and fluorescence emission spectra (
= 380 nm). -
Calculate the Limit of Detection (LOD) utilizing the
method derived from a Benesi-Hildebrand plot.
-
Fig 2: Step-by-step experimental workflow for evaluating DMNP sensor performance.
Protocol B: Selectivity and Anti-Interference Assay
Rationale: A sensor's utility is defined by its specificity. This assay challenges DMNP against competing nucleophiles and ubiquitous environmental anions to prove it is a reliable diagnostic tool.
-
Primary Screening: Prepare parallel vials of 10 μM DMNP working solution. Spike individual vials with 100 equivalents of competing anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, N₃⁻, SCN⁻). Record fluorescence intensity to verify the absence of false-positive "turn-on" signals.
-
Competitive Anti-Interference Validation: To the vials containing the competing anions, subsequently add 10 equivalents of CN⁻.
-
Self-Validation Step: If the fluorescence signal recovers to match the pure CN⁻ titration curve, the sensor demonstrates true anti-interference capability, proving that the competing ions do not block the β-olefinic active site.
-
References
-
Tang, L., Zou, Y., Zhong, K., & Bian, Y. (2016). A novel benzothiazole-based enaminone as a fluorescent probe for highly selective and sensitive detection of CN−. RSC Advances, 6, 48081-48086.[Link]
-
Xin, D. (2016). A Library of Coumarin-Enaminone Chemodosimeters for the Detection of Analytes. University of Southern Mississippi Dissertations. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is imperative. This compound is a solid at room temperature and presents the following hazards:
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral | |
| H315 | Causes skin irritation | Skin corrosion/irritation | |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
The presence of the nitrophenyl group suggests that this compound should be handled with additional caution. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously or even detonate when mixed with reducing agents or bases.[1]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. A comprehensive PPE protocol is mandatory to prevent dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and solid particulates. |
| Lab Coat | Standard, fully-fastened laboratory coat. | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator for organic vapors and particulates may be necessary for large quantities or in case of spills. | To prevent respiratory tract irritation. |
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Step-by-Step Disposal Protocol
The disposal of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular municipal trash.
3.1. Waste Segregation and Collection
-
Solid Waste: All solid waste, including residual reagent, contaminated weighing paper, and disposable labware, must be collected in a dedicated hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and disposed of as solid hazardous waste.
3.2. Containerization and Labeling
-
Container Selection: Use only chemically resistant and sealable containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one"
-
The CAS Number: "78089-99-3"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
The date of waste accumulation.
-
3.3. Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from sources of ignition and incompatible materials.
3.4. Final Disposal Arrangement
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with a complete and accurate description of the waste contents. Disposal will likely be through high-temperature incineration at a licensed facility.[2]
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and your institution's EHS department.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Chemical Inactivation (For Trained Personnel Only)
CAUTION: Due to the potential for energetic reactions of nitrophenyl compounds with reducing agents or bases, chemical inactivation should only be attempted by trained chemists in a controlled laboratory setting and with a thorough, substance-specific risk assessment.[1] A potential, though unverified, method for reducing the hazard of similar nitrated compounds involves the reduction of the nitro group. This is presented for informational purposes and should not be attempted without expert consultation.
Environmental Fate and Considerations
Nitrophenols, the parent class of the nitrophenyl moiety, can be released into the environment through various industrial processes and vehicle exhaust.[3][4] While they are expected to biodegrade in water and soil, the process can be slow.[3][4] Therefore, preventing the release of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one into the environment is of utmost importance.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.
Sources
Personal protective equipment for handling 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
Comprehensive Safety and Handling Guide: 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
As a highly versatile "push-pull" synthon, 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (CAS 68760-11-2) is a cornerstone reagent in modern heterocyclic drug discovery. Its unique electronic structure allows it to function as an ambident electrophile and nucleophile, making it ideal for the synthesis of pyrazoles, isoxazoles, and pyrimidines[1]. However, the exact chemical properties that make this enaminone synthetically valuable also render it a significant occupational hazard.
This guide provides researchers and drug development professionals with the mechanistic rationale, operational protocols, and disposal plans required to handle this compound safely and effectively.
Chemical Profile & Hazard Identification
Before integrating this compound into your synthetic workflows, it is critical to understand its physicochemical properties and regulatory hazard classifications[2].
Table 1: Physicochemical & Hazard Profile
| Property | Value |
| Chemical Name | 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |
| CAS Number | 68760-11-2 |
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| Appearance | Solid (Yellow to orange powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
Mechanistic Toxicology: The Causality of Risk
To design an effective safety protocol, we must understand why a chemical is hazardous. The toxicity of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is driven by two distinct structural moieties:
-
The Enaminone Core (Dielectrophilicity): The molecule features a highly polarized "push-pull" alkene. The dimethylamino group pushes electron density, while the carbonyl and nitro groups pull it. This creates a potent Michael acceptor. In a biological context, this electrophilicity allows the compound to covalently bind to nucleophilic residues (such as cysteines and lysines) on cellular proteins, leading to severe skin, eye, and respiratory irritation[3].
-
The Nitroaromatic Group (Redox Cycling): The 4-nitrophenyl moiety is susceptible to enzymatic reduction by cellular nitroreductases. This metabolic pathway generates reactive oxygen species (ROS) and potentially genotoxic hydroxylamine intermediates, which accounts for its acute oral toxicity (H302) and potential for cellular sensitization.
Mechanistic pathways of enaminone and nitroaromatic toxicity.
Mandatory Personal Protective Equipment (PPE)
Given the dual-reactivity profile outlined above, standard laboratory PPE must be strictly enforced and, in some cases, augmented.
-
Hand Protection: Wear disposable nitrile gloves with a minimum thickness of 0.11 mm for general handling. Because enaminones are highly lipophilic and can penetrate compromised barriers to alkylate skin proteins, double-gloving is strongly recommended during reaction setup and scale-up procedures.
-
Eye/Face Protection: Use ANSI Z87.1-compliant, tight-fitting chemical safety goggles. The fine powder form of this compound poses a severe risk of corneal irritation via aerosolization. A face shield should be added if handling quantities larger than 10 grams.
-
Body Protection: A standard flame-retardant lab coat (e.g., Nomex or a treated cotton blend) fully buttoned to the collar. Ensure cuffs are closed over the inner glove layer.
-
Respiratory Protection: Handling must occur exclusively within a certified chemical fume hood with a face velocity of 80–120 FPM. If a fume hood is temporarily unavailable, handling must be suspended; do not rely on N95/P100 respirators for primary protection against reactive organic dusts.
Operational Plan: Safe Handling & Reaction Setup
The following self-validating protocol ensures safe transfer and minimizes the risk of airborne exposure when setting up a standard heterocyclic cyclization reaction (e.g., reacting the enaminone with a hydrazine)[1].
Protocol: Safe Weighing and Solubilization
-
Pre-Operational Verification: Confirm fume hood flow rate is within the 80–120 FPM safe zone. Don all required PPE.
-
Static Mitigation (Critical Step): Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Enaminone powders are prone to static cling, which can cause sudden aerosolization during transfer.
-
Weighing: Using a clean, dry stainless-steel spatula, carefully transfer the required mass into an anti-static weigh boat. Validation: Ensure no visible dust plumes are generated during the transfer.
-
Transfer: Quantitatively transfer the solid into a round-bottom flask equipped with a magnetic stir bar.
-
Solubilization: Add the reaction solvent (e.g., anhydrous DMF, ethanol, or acetic acid) to the flask inside the fume hood. Validation: Visually confirm complete dissolution of the yellow/orange powder before introducing secondary nucleophilic reagents (like hydrazines or amines) to prevent uncontrolled, heterogeneous exothermic reactions.
-
Decontamination: Rinse the spatula with acetone directly into a designated organic waste container. Wipe down the balance area with a solvent-dampened paper towel.
Workflow for safe handling and reaction setup of enaminone derivatives.
Spill Mitigation & Waste Disposal Plan
In the event of an accidental release, immediate and procedural action is required to prevent dermal exposure and environmental contamination.
Protocol: Solid Spill Mitigation
-
Isolation: Immediately restrict access to the spill area. Lower the fume hood sash to the minimum operational height if the spill is contained within the hood.
-
Suppression: Do not dry sweep. Dry sweeping will aerosolize the reactive enaminone. Gently mist the spilled solid with a compatible solvent (e.g., ethanol or water) to suppress dust.
-
Collection: Use absorbent pads to wipe up the wetted solid, working from the outside edges toward the center to prevent spreading.
-
Final Clean: Wash the affected surface with a standard laboratory detergent solution, followed by a final wipe with ethanol to remove any lipophilic residue.
Disposal Categorization
-
Solid Waste: Contaminated cleanup materials and empty reagent bottles must be placed in a heavy-duty, sealable hazardous waste bag labeled: "Toxic Organic Solid Waste - Contains Reactive Nitroaromatics."
-
Liquid Waste: Reaction filtrates and quenching solutions should be collected in halogen-free organic waste carboys. Crucial: Segregate this waste strictly from strong oxidizers and strong acids, as nitroaromatics can become unstable under highly acidic or oxidative conditions.
References
-
Sigma-Aldrich. "3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | 68760-11-2 Product Page & SDS."
-
BLD Pharm. "1147866-54-3|(E)-3-(Dimethylamino)-1-(4-fluoro-3 ... - BLDpharm Hazard Information." 2
-
RSC Publishing. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles."1
-
SciELO. "The chemistry of enaminones, diazocarbonyls and small rings: our contribution." 3
Sources
- 1. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 2. 1147866-54-3|(E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one|BLD Pharm [bldpharm.com]
- 3. scielo.br [scielo.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
